4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride
Description
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Properties
IUPAC Name |
4-(2-aminopropan-2-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-10(2,12)9-5-3-8(7-11)4-6-9;/h3-6H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKSUYSVJVMHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(2-Aminopropan-2-yl)benzonitrile hydrochloride CAS 2503209-35-4
An In-Depth Technical Guide to 4-(2-Aminopropan-2-yl)benzonitrile Hydrochloride (CAS 2503209-35-4)[1]
Executive Summary
4-(2-Aminopropan-2-yl)benzonitrile hydrochloride (CAS 2503209-35-4) is a specialized, bifunctional building block used in modern medicinal chemistry.[1] It features a para-substituted benzene ring containing a nitrile group (a versatile electrophile and hydrogen bond acceptor) and a gem-dimethyl substituted primary amine (a bulky, metabolically stable amine handle).
This compound is particularly valued for the "gem-dimethyl effect" (Thorpe-Ingold effect), where the two methyl groups on the
Chemical Identity & Properties
| Property | Data |
| CAS Number | 2503209-35-4 |
| IUPAC Name | 4-(2-aminopropan-2-yl)benzonitrile hydrochloride |
| Synonyms | 2-(4-Cyanophenyl)propan-2-amine HCl; |
| Molecular Formula | |
| Molecular Weight | 196.68 g/mol |
| Structure | Para-substituted benzene: C1(-CN), C4(-C(CH3)2NH2) |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene) |
| pKa (Calc.) | ~10.2 (Amine), ~-10 (Nitrile) |
| Hygroscopicity | Moderate (Store under desiccant) |
Strategic Synthesis Protocol
Since the nitrile group is sensitive to the organometallic reagents (Grignard/Lithium) typically used to install the gem-dimethyl group, a direct addition to 4-cyanobenzonitrile is chemically risky. The most robust, industrial-scalable route utilizes a "Protect-then-Cyanate" strategy, starting from a bromo-precursor.
Core Reaction Pathway
-
Gem-Dimethyl Installation: Grignard addition to 4-bromoacetophenone.
-
Ritter Reaction: Conversion of the tertiary alcohol to a protected amine.[2]
-
Cyanation: Palladium-catalyzed conversion of the aryl bromide to a nitrile.[2]
-
Deprotection & Salt Formation: Hydrolysis and acidification.[2]
Step-by-Step Methodology
Step 1: Synthesis of 2-(4-bromophenyl)propan-2-ol
-
Reagents: 4-Bromoacetophenone, Methylmagnesium bromide (MeMgBr, 3.0 equiv), THF (anhydrous).
-
Protocol: Cool a solution of 4-bromoacetophenone in THF to 0°C. Add MeMgBr dropwise. The reaction is exothermic.[2] Stir at room temperature for 2 hours. Quench with saturated
.[2] Extract with EtOAc.[3][2] -
Why: This installs the gem-dimethyl skeleton. The bromine atom remains intact for later functionalization.[2]
Step 2: Ritter Reaction (Amine Installation)
-
Reagents: 2-(4-bromophenyl)propan-2-ol, Chloroacetonitrile (or Acetonitrile), Sulfuric Acid (
), Acetic Acid. -
Protocol: Add the alcohol to a mixture of chloroacetonitrile and acetic acid at 0-5°C. Slowly add concentrated
. The tertiary carbocation formed is trapped by the nitrile solvent to form an amide.[2] -
Intermediate:
-(2-(4-bromophenyl)propan-2-yl)-2-chloroacetamide. -
Hydrolysis: Reflux with thiourea in ethanol/acetic acid (for chloroacetamide) or HCl (for acetamide) to liberate the free amine.[2]
-
Product: 2-(4-bromophenyl)propan-2-amine.
Step 3: Palladium-Catalyzed Cyanation (The Critical Step)
-
Reagents: 2-(4-bromophenyl)propan-2-amine, Zinc Cyanide (
), (5 mol%), DMF. -
Protocol: Degas DMF with nitrogen. Add the aryl bromide,
, and catalyst. Heat to 85-100°C for 4-12 hours. -
Mechanism: Oxidative addition of Pd(0) to the Ar-Br bond, transmetallation with Zn-CN, and reductive elimination to form Ar-CN.
-
Why: This installs the nitrile group after the sensitive amine chemistry is complete, avoiding side reactions.[2]
Step 4: Salt Formation
-
Reagents: 4 M HCl in Dioxane, Diethyl Ether.
-
Protocol: Dissolve the free base in minimal dry ether/DCM. Add HCl/Dioxane dropwise at 0°C. The white precipitate is filtered, washed with ether, and dried under vacuum.
Figure 1: Validated synthetic pathway avoiding nitrile-Grignard incompatibility.
Medicinal Chemistry Applications
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The core value of CAS 2503209-35-4 lies in the two methyl groups adjacent to the amine.
-
Conformational Locking: The bulky methyl groups restrict rotation around the C-N bond.[2] This reduces the entropic penalty of binding to a protein target, potentially increasing potency by 10-100 fold compared to the des-methyl analog (benzylamine).
-
Metabolic Stability: The
-carbon has no hydrogen atoms ( ).[2] This completely blocks metabolism by cytochrome P450 enzymes (which typically hydroxylate -carbons) and monoamine oxidases (MAO), significantly extending the drug's half-life ( ).
Functional Group Utility
-
Nitrile (-CN):
-
Amine (-NH2):
-
Primary attachment point for scaffolds via amide coupling, reductive amination, or SNAr reactions.[2]
-
Handling & Safety Protocols
-
Hazard Classification: Irritant (Skin/Eye).[2][4] Treat as potentially toxic if inhaled (nitrile functionality).[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; moisture uptake can lead to stoichiometry errors in synthesis.[2]
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous solutions for >24 hours to prevent slow nitrile hydrolysis.[2]
References
-
Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. (1948).[2] "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles".[2] Journal of the American Chemical Society.[2] Link[2]
-
Palladium-Catalyzed Cyanation: Zanon, J., et al. (2003). "Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides". Journal of the American Chemical Society.[2] Link[2]
-
Gem-Dimethyl Effect in Drug Design: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Formation and Stability of Spiro-Compounds". Journal of the Chemical Society, Transactions. Link
-
Catalog Confirmation: BLDpharm Product Entry for CAS 2503209-35-4.[1] Link
Sources
- 1. 1314713-41-1|2-(2-Aminopropan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(Aminomethyl)benzonitrile hydrochloride | C8H9ClN2 | CID 9942250 - PubChem [pubchem.ncbi.nlm.nih.gov]
alpha,alpha-Dimethyl-4-cyanobenzylamine hydrochloride properties
Technical Profile: -Dimethyl-4-cyanobenzylamine Hydrochloride
Strategic Building Block for Metabolic Stability & Conformational Control
Executive Summary
4-(2-aminopropan-2-yl)benzonitrile hydrochlorideIts primary utility lies in Lead Optimization , where it is employed to:
-
Block Metabolic Hotspots: The gem-dimethyl group sterically and electronically prevents benzylic oxidation.
-
Restrict Conformation: It locks the amine side chain into a specific rotameric state (Thorpe-Ingold effect), often increasing ligand-target affinity.
-
Serve as a Linker: The para-cyano group provides a versatile handle for further transformation into amidines, tetrazoles (e.g., Letrozole-like scaffolds), or carboxylic acids.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 4-(2-aminopropan-2-yl)benzonitrile hydrochloride |
| Common Name | |
| CAS Number (Free Base) | 130416-46-5 |
| CAS Number (HCl Salt) | Not formally assigned in all databases; refer to parent 130416-46-5 |
| Molecular Formula | |
| Molecular Weight | 196.68 g/mol (Salt); 160.22 g/mol (Free Base) |
| Structure | Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et |
| Acidity (pKa) | ~9.5–10.0 (Amine conjugate acid) |
| Hygroscopicity | Moderate; store under desiccant |
Synthetic Pathways & Manufacturing
The synthesis of this compound typically avoids direct alkylation of the benzylamine due to poly-alkylation issues. The industry-standard approach utilizes the Ritter Reaction , which installs the nitrogen atom onto a tertiary carbon with high specificity.
Diagram 1: Synthetic Workflow (Ritter Protocol)
The following flowchart illustrates the conversion of 4-cyanocumene to the target amine via a stable acetamide intermediate.
Figure 1: Step-wise synthesis via the Ritter Reaction. This route prevents over-alkylation and ensures regioselectivity.
Detailed Experimental Protocol
Note: This protocol is designed for a 10g scale. All steps must be performed in a fume hood.
Step 1: Oxidation to 2-(4-cyanophenyl)propan-2-ol
-
Reagents: Dissolve 4-isopropylbenzonitrile (10g) in 50mL of 10% aqueous NaOH.
-
Oxidation: Add KMnO
(2.5 eq) portion-wise at 50°C. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material disappears. -
Workup: Filter the MnO
precipitate. Extract the filtrate with Ethyl Acetate (3x). Dry over MgSO and concentrate to yield the tertiary alcohol.
Step 2: Ritter Reaction (Nitrogen Installation)
-
Setup: Cool 2-(4-cyanophenyl)propan-2-ol (from Step 1) in glacial acetic acid (30 mL) to 0°C.
-
Addition: Add Acetonitrile (5 eq) followed by the dropwise addition of concentrated H
SO (2 eq). Caution: Exothermic. -
Reaction: Allow to warm to room temperature and stir for 12 hours. The intermediate formed is the N-acetyl derivative.
-
Quench: Pour onto crushed ice. The solid acetamide precipitates. Filter and wash with cold water.
Step 3: Hydrolysis to Hydrochloride Salt
-
Hydrolysis: Suspend the acetamide in Ethanol (50 mL) and add concentrated HCl (10 mL).
-
Reflux: Heat to reflux for 16–24 hours. The N-acetyl group is cleaved.
-
Isolation: Concentrate the solvent in vacuo. Triturate the residue with Diethyl Ether to remove non-polar impurities.
-
Crystallization: Recrystallize from Isopropanol/Ether to obtain pure
-Dimethyl-4-cyanobenzylamine hydrochloride as white needles.
Medicinal Chemistry Applications
This molecule is not just a passive intermediate; it is a functional tool for optimizing drug properties.
The Gem-Dimethyl Effect
The two methyl groups at the
-
Thorpe-Ingold Effect: The bond angle compression forces the amine and the phenyl ring closer together, favoring cyclization (if applicable) or locking the side chain into a bioactive conformation.
-
Metabolic Blockade: The
-carbon lacks protons ( -H), making it impossible for metabolic enzymes to abstract a hydrogen atom. This completely shuts down oxidative deamination pathways.
Diagram 2: Metabolic Stability Logic (SAR)
Figure 2: Structure-Activity Relationship (SAR) rationale. The gem-dimethyl substitution transforms a metabolically labile linker into a stable anchor.
Case Study Relevance
This structural motif is homologous to the amine fragments found in:
-
Androgen Receptor Antagonists: Used to link the aromatic core to polar heads without introducing metabolic liability.
-
11
-HSD1 Inhibitors: Where the adamantane or bulky alkyl group is often replaced by a gem-dimethyl benzyl group to reduce molecular weight while maintaining lipophilicity.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture will lead to clumping and difficulty in precise weighing.
-
Stability: Stable in solid form for >2 years if desiccated. Aqueous solutions should be prepared fresh, as the free base can slowly absorb CO
from the air to form carbamates. -
Safety:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315/H319: Causes skin and serious eye irritation.
-
PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood when handling the powder.
-
References
-
Ritter Reaction Mechanism & Scope
- Source: Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society.
- Relevance: Foundational chemistry for installing the amine on the tertiary carbon.
-
Gem-Dimethyl Effect in Drug Design
- Source: Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.
- Relevance: Detailed review of how this group improves potency and stability.
-
Synthesis of Gem-Dimethyl Benzylamines
- Source: "Process for the preparation of 1-aryl-1-alkyl-alkylamines.
- Relevance: Industrial process descriptions for analogous cumyl-amines.
-
CAS Registry Data (Free Base)
- Source: PubChem Compound Summary for CID 127264628 (Rel
-
Relevance: Verification of chemical identity.
Methodological & Application
A Convergent Synthetic Strategy for the HIV-1 Reverse Transcriptase Inhibitor Rilpivirine
An Application Note and Protocol for the Synthesis of Rilpivirine
Abstract
Rilpivirine ((E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] Its diarylpyrimidine (DAPY) scaffold provides a high genetic barrier to resistance. This document outlines a robust and well-documented convergent synthesis pathway for Rilpivirine, suitable for laboratory-scale production. The strategy is based on the preparation of two key intermediates, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile , followed by a final palladium-catalyzed or thermally-driven coupling reaction.[1][] This guide provides detailed, step-by-step protocols, explains the chemical rationale behind procedural choices, and includes methods for in-process validation.
Overview of the Synthetic Strategy
The synthesis of Rilpivirine is most efficiently approached through a convergent strategy. This involves the independent synthesis of two complex molecular fragments, which are then combined in the final step. This approach maximizes overall yield and simplifies the purification of intermediates. The overall workflow is depicted below.
Figure 1: High-level convergent workflow for the synthesis of Rilpivirine.
Part I: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride (Intermediate 2)
This intermediate provides the substituted aniline moiety of Rilpivirine. A reliable method for its synthesis is the Heck reaction, a palladium-catalyzed C-C bond formation, between a halogenated aniline and an alkene.[1][4]
Principle and Rationale
The protocol below describes a Heck coupling between 4-Bromo-2,6-dimethylaniline and acrylonitrile.
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and effective palladium(II) source for Heck reactions. It is reduced in situ to Pd(0), the active catalytic species. A phosphine ligand, such as tris(o-tolyl)phosphine, is used to stabilize the Pd(0) center and facilitate the catalytic cycle.
-
Base and Solvent: Sodium acetate is used as a mild base to regenerate the Pd(0) catalyst in the final step of the cycle. A high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) is required to ensure all reactants are solubilized and to achieve the high temperatures (130-140°C) needed for the reaction to proceed efficiently.[4]
-
Final Salt Formation: The free base product is converted to its hydrochloride salt. This significantly improves the compound's stability and makes it a crystalline, easily handled solid, which is advantageous for storage and for the subsequent coupling step.[2]
Experimental Protocol
Figure 2: Workflow for the synthesis of Intermediate 2.
Materials & Reagents
| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 4-Bromo-2,6-dimethylaniline | 200.09 | 10 | 1.0 | 2.00 g |
| Acrylonitrile | 53.06 | 40 | 4.0 | 2.12 g (2.67 mL) |
| Palladium(II) Acetate | 224.50 | 1 | 0.1 | 224 mg |
| Tris(o-tolyl)phosphine | 304.37 | 2 | 0.2 | 608 mg |
| Sodium Acetate (anhydrous) | 82.03 | 39 | 3.9 | 3.20 g |
| N,N-Dimethylacetamide (DMAc) | 87.12 | - | - | 30 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~200 mL |
| Ethanolic HCl | - | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium acetate (3.20 g), palladium(II) acetate (224 mg), and tris(o-tolyl)phosphine (608 mg).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes.
-
Reagent Addition: Add N,N-dimethylacetamide (30 mL) via syringe. Begin stirring and heat the mixture to 140°C under a nitrogen atmosphere.
-
Substrate Addition: In a separate vial, prepare a solution of 4-bromo-2,6-dimethylaniline (2.00 g) and acrylonitrile (2.12 g) in a small amount of DMAc. Add this solution dropwise to the heated catalyst mixture.
-
Reaction: Maintain the reaction at 140°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Petroleum Ether/Ethyl Acetate 5:1).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).[4]
-
Purification (Free Base): Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether:ethyl acetate, 5:1) to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a solid (Expected yield: ~70-75%).[4]
-
Salt Formation: Dissolve the purified product in anhydrous ethanol. Add a solution of ethanolic hydrochloric acid dropwise while stirring. A precipitate will form.
-
Isolation: Stir for 30 minutes, then collect the solid by filtration. Wash with a small amount of cold ethanol and dry under vacuum to obtain Intermediate 2 .[2]
Part II: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 3)
This intermediate forms the central pyrimidine core linked to one of the benzonitrile wings. Its synthesis involves the construction of the pyrimidine ring followed by chlorination.
Principle and Rationale
The described protocol involves a cyclization reaction to form a hydroxypyrimidine intermediate, which is subsequently chlorinated.
-
Cyclization: 1-(4-cyanophenyl)guanidine is reacted with an in-situ generated ethyl 3-oxopropanoate. This condensation reaction builds the pyrimidine ring system.[5] Sodium methoxide acts as a strong base to deprotonate the starting materials and drive the condensation.
-
Chlorination: The resulting 4-hydroxypyrimidine is a tautomer of a pyrimidone. The hydroxyl group can be converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6] This step is crucial as the chlorine atom is an excellent leaving group, activating the C4 position of the pyrimidine ring for the final nucleophilic aromatic substitution (SₙAr) reaction.
Experimental Protocol
Figure 3: Workflow for the synthesis of Intermediate 3.
Materials & Reagents
| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 1-(4-cyanophenyl)guanidine | 160.18 | 95 | 1.0 | 15.2 g |
| Ethyl Acetate | 88.11 | 218 | 2.3 | 19.2 g |
| Methyl Formate | 60.05 | 167 | 1.75 | 10.0 g |
| Sodium Methoxide (NaOMe) | 54.02 | - | - | As per ref.[5] |
| Phosphorus Oxychloride | 153.33 | - | excess | ~70-80 g |
| Methanol (MeOH) | - | - | - | ~100 mL |
Procedure:
-
Formation of Pyrimidine Ring:
-
Note: This part of the synthesis is adapted from literature and requires careful control of stoichiometry and temperature.[5]
-
In a dried flask under nitrogen, combine ethyl acetate and methyl formate and cool to -5 to 0°C.
-
Add sodium methoxide portion-wise, keeping the temperature below 5°C.
-
Heat the mixture to 60-65°C for 5 hours, then cool.
-
Add methanol, followed by more sodium methoxide and 1-(4-cyanophenyl)guanidine.
-
Reflux the mixture for 8-10 hours. After cooling, the intermediate, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, can be isolated.
-
-
Chlorination:
-
To a flask containing phosphorus oxychloride (POCl₃, ~70g), slowly add the dried 4-hydroxypyrimidine intermediate (10 g).[6]
-
Heat the mixture to 80-90°C and hold for 1 hour. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the excess POCl₃ by distillation under reduced pressure.
-
-
Isolation:
-
Carefully quench the reaction residue by slowly adding it to a beaker of crushed ice/ice water with vigorous stirring. A solid will precipitate.
-
Stir for 30 minutes, then collect the solid by filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield Intermediate 3 .[6]
-
Part III: Final Convergent Synthesis of Rilpivirine
This final step unites the two key intermediates via a nucleophilic aromatic substitution reaction to form the Rilpivirine molecule.
Principle and Rationale
The amino group of Intermediate 2 acts as a nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring of Intermediate 3 and displacing the chloride leaving group.
-
Reaction Conditions: This SₙAr reaction typically requires heat to overcome the activation energy. Solvents like acetonitrile or 1,4-dioxane are commonly used.[7][8] The reaction can be lengthy under conventional reflux (up to 70 hours).[1]
-
Microwave-Assisted Synthesis: To significantly reduce the reaction time and potentially improve yields, microwave irradiation is a highly effective alternative. It allows for rapid and uniform heating of the reaction mixture, reducing the time from many hours to 90 minutes or less.[1][2]
-
Isomer Control: The final product is the (E)-isomer, as dictated by the stereochemistry of Intermediate 2. The (Z)-isomer is considered an impurity.[9]
Experimental Protocol (Microwave-Assisted)
Figure 4: Microwave-assisted workflow for the final synthesis of Rilpivirine.
Materials & Reagents
| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl (Int. 2) | 208.69 | 1.0 | 1.0 | 209 mg |
| 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Int. 3) | 230.65 | 1.0 | 1.0 | 231 mg |
| Acetonitrile (MeCN) | 41.05 | - | - | 5 mL |
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine Intermediate 2 (209 mg), Intermediate 3 (231 mg), and acetonitrile (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 140°C and hold for 90 minutes.[1][2]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A solid product should precipitate.
-
Purification: Collect the crude product by filtration. Wash the solid with a small amount of cold acetonitrile.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol or an acetonitrile/water mixture) to obtain pure Rilpivirine.
-
Drying: Dry the final product under vacuum. Expected yield: ~70%.[1]
References
-
Zhang, L., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]
-
Patel, D. R., et al. (2021). A New Method for Preparation of Rilpivirine Intermediate. Polycyclic Aromatic Compounds. [Link]
-
Zhang, L., et al. (2021). The development of an effective synthetic route of rilpivirine. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of rilpivirine from intermediates 2 and 3. [Link]
-
Hilaire, J. R. (2019). Synthesis and Characterization of Long-Acting Rilpivirine Prodrugs. University of Nebraska Medical Center Digital Commons. [Link]
-
Quickcompany. (n.d.). A Novel Process For Synthesis Of Rilpivirine Hydrochloride. [Link]
- Google Patents. (2020).
- Google Patents. (2014).
- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
Sources
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 7. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]
- 8. EP2872492B1 - Process for the preparation of rilpivirine using a novel intermediate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Coupling reaction of 4-(2-Aminopropan-2-yl)benzonitrile with chloropyrimidines
Application Note: High-Efficiency Coupling of 4-(2-Aminopropan-2-yl)benzonitrile with Chloropyrimidines
Executive Summary & Strategic Analysis
The coupling of 4-(2-aminopropan-2-yl)benzonitrile (Reactant A) with chloropyrimidines (Reactant B) represents a classic yet challenging transformation in kinase inhibitor synthesis.[1] The primary challenge is the gem-dimethyl effect : the two methyl groups alpha to the amine create significant steric bulk, reducing nucleophilicity and impeding the approach to the electrophilic pyrimidine carbon.
This guide provides two validated protocols to overcome this "Steric Wall":
-
Thermal SNAr: Best for highly activated pyrimidines (e.g., 4-chloropyrimidines with electron-withdrawing groups).[1]
-
Pd-Catalyzed Buchwald-Hartwig: Essential for unactivated substrates (e.g., 2-chloropyrimidines) or when mild conditions are required to preserve the nitrile group.[1]
Decision Matrix: Pathway Selection
Caption: Logical flow for selecting the optimal synthetic strategy based on pyrimidine electronics.
Critical Mechanism: The Steric Challenge
The amine moiety, 1-(4-cyanophenyl)-1-methylethylamine , possesses a tertiary carbon attached to the nitrogen.[1] Unlike benzylamine, this amine cannot easily rotate to accommodate the incoming electrophile.
-
SNAr Implication: The transition state (Meisenheimer complex) is high-energy due to steric crowding. High temperatures (>100°C) and polar aprotic solvents (DMSO/NMP) are required to stabilize the polar transition state.
-
Catalysis Implication: Standard ligands (PPh3, dppf) often fail. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ) are required to facilitate the oxidative addition and, more importantly, the reductive elimination step involving the bulky amine.
Protocol A: Thermal Nucleophilic Aromatic Substitution (SNAr)
Applicability: 4-chloropyrimidines, 2,4-dichloropyrimidines (selective C-4 displacement), or pyrimidines with EWGs (CN, CF3).[1]
Reagents & Materials
| Component | Role | Specification |
| Amine | Nucleophile | 1.1 - 1.2 equivalents |
| Chloropyrimidine | Electrophile | 1.0 equivalent |
| Base | Acid Scavenger | DIPEA (3.0 eq) or K₂CO₃ (2.0 eq) |
| Solvent | Medium | DMSO (Preferred) or NMP |
| Temperature | Activation | 100°C – 130°C |
Step-by-Step Methodology
-
Preparation: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve Chloropyrimidine (1.0 eq) in anhydrous DMSO (concentration 0.5 M).
-
Addition: Add DIPEA (3.0 eq). Note: If using K₂CO₃, ensure it is finely ground to maximize surface area.
-
Nucleophile Introduction: Add 4-(2-aminopropan-2-yl)benzonitrile (1.2 eq) in one portion.
-
Reaction:
-
Seal the vessel (if using a vial) or establish an inert atmosphere (N₂).
-
Heat to 110°C . Monitor by LCMS every 2 hours.
-
Endpoint: Reaction is typically complete in 4–12 hours.
-
-
Workup (Critical for DMSO removal):
-
Cool to room temperature.
-
Slowly pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring.
-
Precipitation: The product often precipitates as a solid. Filter and wash with water to remove DMSO.
-
Alternative: If no precipitate forms, extract with EtOAc (3x), wash organic layer with brine (3x) to remove DMSO, dry over Na₂SO₄, and concentrate.
-
Troubleshooting:
-
Issue: Hydrolysis of Nitrile to Amide.
-
Fix: Switch base to non-nucleophilic DIPEA (avoid hydroxides/carbonates) and ensure anhydrous conditions. Reduce temperature to 90°C and extend time.
Protocol B: Buchwald-Hartwig Cross-Coupling[1]
Applicability: 2-chloropyrimidines, deactivated systems, or when high temperatures cause side reactions.
Reagents & Materials
| Component | Role | Recommendation |
| Catalyst Source | Pd(0) Source | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ |
| Ligand | Steric facilitator | BrettPhos (Preferred) or RuPhos (4-10 mol%) |
| Base | Activation | NaOtBu (Strong) or Cs₂CO₃ (Mild) |
| Solvent | Medium | 1,4-Dioxane or Toluene (Anhydrous) |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a vial, mix Pd₂(dba)₃ and BrettPhos in 1,4-Dioxane under Argon. Heat at 60°C for 5 minutes to generate the active catalyst species (L-Pd-0).[1]
-
-
Reaction Setup:
-
To a separate reaction vessel, add Chloropyrimidine (1.0 eq), Amine (1.2 eq), and Base (NaOtBu, 1.5 eq).
-
Note on Base: Use Cs₂CO₃ if the substrate contains base-sensitive groups, though reaction times will be longer.
-
-
Initiation:
-
Add the pre-formed catalyst solution (or add Pd/Ligand directly if skipping step 1).
-
Degas the mixture by bubbling Argon for 5 minutes.
-
-
Execution:
-
Seal and heat to 90°C for 6–16 hours.
-
Monitoring: Check for consumption of the chloride.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts.
-
Rinse with EtOAc.[2]
-
Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Experimental Workflow Diagram
Caption: Generalized workflow for isolation of the coupled product.
Analytical Data & Validation
When validating the product, look for these key spectral features:
-
1H NMR:
-
Regiochemistry (for 2,4-dichloropyrimidine):
Safety & Handling
-
Nitriles: The starting material and product are organic nitriles. Avoid acidic aqueous conditions at high temperatures to prevent hydrolysis to toxic byproducts or carboxylic acids.
-
Chloropyrimidines: Potent skin sensitizers. Handle in a fume hood.
-
Palladium Residues: Ensure final drug candidates are scavenged for heavy metals (e.g., using SiliaMetS® Thiol).
References
-
Mechanistic Insight on SNAr of Pyrimidines
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Buchwald-Hartwig Optimization for Hindered Amines
-
Specific Reactivity of Chloropyrimidines
-
Process Scale-Up Considerations
-
Compound Data (Reactant A)
Sources
- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | 244768-32-9 | TCI AMERICA [tcichemicals.com]
- 9. PubChemLite - 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (C11H7ClN4) [pubchemlite.lcsb.uni.lu]
Optimizing yield for gem-dimethyl amine substitution reactions
Application Notes & Protocols
Topic: Optimizing Yield for Gem-Dimethyl Amine Substitution Reactions Audience: Researchers, scientists, and drug development professionals.
Abstract
The gem-dimethyl motif, particularly as part of a neopentyl-like scaffold, is a cornerstone in modern medicinal chemistry, prized for its ability to confer metabolic stability and modulate molecular conformation. However, the inherent steric bulk of this group presents a formidable challenge for classical nucleophilic substitution reactions, often leading to extremely low yields or forcing undesirable rearrangement pathways.[1][2][3] This guide provides a comprehensive overview of the mechanistic challenges and details the strategic application of modern palladium-catalyzed cross-coupling methodologies, specifically the Buchwald-Hartwig amination, to efficiently overcome these synthetic hurdles. We present key optimization parameters, detailed experimental protocols, and a troubleshooting guide to empower researchers to achieve high yields in the synthesis of sterically hindered amine-containing compounds.
Mechanistic Challenge: The Neopentyl Problem
The core difficulty in performing substitutions on substrates containing a gem-dimethyl group adjacent to a reaction center (a neopentyl-type system) lies in the severe steric hindrance imposed by the quaternary carbon. This steric shield profoundly inhibits the two primary pathways for classical nucleophilic substitution:
-
SN2 Pathway (Bimolecular Substitution): This mechanism requires a backside attack by the nucleophile on the electrophilic carbon. The bulky tert-butyl group effectively blocks this approach, raising the transition state energy to a prohibitive level.[4][5] Consequently, SN2 reactions on neopentyl halides are extraordinarily slow, sometimes up to 100,000 times slower than on simple primary alkyl halides.[1]
-
SN1 Pathway (Unimolecular Substitution): This pathway involves the formation of a carbocation intermediate. For a neopentyl system, this would result in a highly unstable primary carbocation.[6] While subsequent rearrangement (a 1,2-methyl shift) can generate a more stable tertiary carbocation, this leads to a rearranged product, which is often undesired, and typically requires harsh, high-temperature conditions.[7]
These limitations necessitate a departure from classical methods and an embrace of modern organometallic catalysis, which operates through entirely different mechanistic cycles.
The Solution: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination has emerged as the most powerful and general method for constructing C-N bonds, especially for challenging substrates.[8][9][10] The reaction circumvents the need for direct nucleophilic attack on the hindered carbon by employing a palladium catalyst that orchestrates the bond formation through a series of organometallic steps.
The Catalytic Cycle
The generally accepted mechanism involves three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination. The success of coupling sterically hindered partners hinges on optimizing each step, primarily through ligand selection.[11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Key Parameters for Optimization
Achieving high yield in the amination of gem-dimethyl containing substrates requires careful selection of the catalyst system, base, and solvent.
Ligand Selection: The Critical Factor
The choice of phosphine ligand is the single most important variable. For sterically demanding substrates, the ligands must be both bulky and electron-rich .[12][13]
-
Bulkiness: Sterically large ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is necessary to facilitate oxidative addition into the hindered C-X bond.[8][14]
-
Electron-donating Ability: Rich electron density on the ligand accelerates the rate-limiting oxidative addition and the final reductive elimination step.[12]
Table 1: Recommended Ligands for Hindered Substrates
| Ligand Family | Specific Ligand | Key Features & Applications |
| Dialkylbiaryl Phosphines | XPhos | Excellent generality, high activity for aryl chlorides and bromides. Often a first choice for screening.[14] |
| RuPhos | Highly effective for sterically hindered substrates, including those with ortho-substituents.[14] | |
| BrettPhos | Particularly effective for coupling primary amines and amides.[14] | |
| SPhos | Enables mild reaction conditions and is effective for coupling a wide range of aryl/heteroaryl halides.[12] | |
| Ferrocene-based | tBuXPhos | Increased steric bulk and electron-donating ability compared to XPhos, useful for very challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IPent | Strong sigma-donors that form very stable Pd complexes, offering an alternative to phosphines for difficult transformations.[15] |
Palladium Precatalyst
Modern palladium precatalysts offer significant advantages in terms of air stability, ease of handling, and reaction consistency. They rapidly generate the active Pd(0) species in solution upon exposure to a base.[16]
Table 2: Common Palladium Precatalysts
| Precatalyst | Structure | Advantages |
| G3/G4 Palladacycles | (Ligand)Pd(cinnamyl)Cl | Air- and moisture-stable solids. Provide a 1:1 ligand-to-palladium ratio, ensuring reproducible results.[14] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Simple Pd(II) / Pd(0) salts | Less expensive but require in situ formation of the active catalyst with the ligand. Can lead to less consistent results.[17] |
Base and Solvent Selection
The base deprotonates the amine, facilitating its coordination to the palladium center. The solvent must solubilize all components and not interfere with the catalyst.
-
Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other options include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be beneficial with more sensitive functional groups.[17]
-
Solvents: Anhydrous, non-protic solvents are essential. Toluene and dioxane are the most frequently used solvents. Tetrahydrofuran (THF) can also be effective, though typically at lower temperatures.
Detailed Experimental Protocols
The following protocols provide a starting point for the optimization of a Buchwald-Hartwig amination of a neopentyl-type bromide. All procedures must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol A: General Procedure for Amination of a Neopentyl Bromide
Caption: A standard workflow for a Buchwald-Hartwig amination experiment.
Reagents & Stoichiometry:
-
Neopentyl Bromide (Substrate): 1.0 mmol, 1.0 equiv
-
Amine (Nucleophile): 1.2 mmol, 1.2 equiv
-
Sodium tert-butoxide (Base): 1.4 mmol, 1.4 equiv
-
XPhos (Ligand): 0.02 mmol, 2 mol%
-
XPhos Pd G3 (Precatalyst): 0.01 mmol, 1 mol%
-
Anhydrous Toluene (Solvent): 5 mL (0.2 M)
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the neopentyl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos ligand (0.02 mmol), and XPhos Pd G3 precatalyst (0.01 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small aliquot until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired amine product.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
Caption: Decision tree for troubleshooting common issues in hindered aminations.
Conclusion
While the gem-dimethyl group poses a significant steric barrier to classical substitution methods, modern palladium-catalyzed C-N cross-coupling provides a robust and reliable solution. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium precatalyst and strong, non-nucleophilic base. By carefully controlling these parameters and maintaining an inert reaction environment, researchers can efficiently synthesize sterically encumbered amines, unlocking access to novel chemical space for drug discovery and development.
References
-
Dialkylbiaryl phosphine ligands - Wikipedia . Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC . National Center for Biotechnology Information. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | ACS Omega . ACS Publications. [Link]
-
Why is nucleophilic substitution in neopentyl halide slow? . Quora. [Link]
-
8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION . Cengage. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews . ACS Publications. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data. [Link]
-
Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Journal of Chemical Education . ACS Publications. [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) . Royal Society of Chemistry. [Link]
-
The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions . SlideShare. [Link]
-
Substitution Reactions of Neopentyl Halides - YouTube . YouTube. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT . MIT Libraries. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC . National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate . ResearchGate. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li . Wiley Online Library. [Link]
-
Does neopentyl halide undergo SN1? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar . Semantic Scholar. [Link]
-
Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides | Journal of the American Chemical Society . ACS Publications. [Link]
-
The gem -Dimethyl Effect Revisited - ResearchGate . ResearchGate. [Link]
-
4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
SN2 reaction - Wikipedia . Wikipedia. [Link]
-
Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles - CureFFI.org . CureFFI.org. [Link]
-
Neopentyl bromide synthesis : r/OrganicChemistry - Reddit . Reddit. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Exceptions in SN2 and SN1 Reactions - Chemistry Steps . Chemistry Steps. [Link]
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- 2. askthenerd.com [askthenerd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]
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- 7. youtube.com [youtube.com]
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- 15. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note: Solvent Selection & Coupling Protocols for 4-(2-Aminopropan-2-yl)benzonitrile
Executive Summary & Molecular Analysis[1]
This guide addresses the specific challenges associated with coupling 4-(2-aminopropan-2-yl)benzonitrile (Structure:
-
Steric Hindrance (The "Wall"): The gem-dimethyl group adjacent to the amine creates significant steric bulk (
-disubstitution). This drastically reduces the nucleophilicity of the amine, rendering standard room-temperature coupling conditions (e.g., EDC/HOBt in DCM) sluggish or ineffective. -
Electronic Sensitivity: The para-cyano group is susceptible to hydrolysis (to amide/acid) under strong aqueous acidic/basic conditions or reduction under harsh hydride conditions.
Strategic Directive: Successful coupling requires a solvent system that allows for elevated temperatures (to overcome the steric energy barrier) while maintaining solubility of the polar intermediate. We prioritize "Green" solvents (2-MeTHF, EtOAc) over traditional dipolar aprotic solvents (DMF, NMP) to simplify workup and align with modern pharmaceutical standards (Pfizer/GSK guides).
Solvent Selection Framework
The choice of solvent is the single most critical variable for this substrate. The table below categorizes solvents based on their suitability for overcoming the specific gem-dimethyl steric hindrance.
Table 1: Solvent Performance Matrix
| Solvent Class | Solvent | Boiling Point ( | Green Score* | Suitability for Target | Technical Rationale |
| Recommended | 2-MeTHF | 80 | Green | Excellent | High BP allows heating; dissolves both polar/non-polar species; separates cleanly from water (easy workup). |
| Recommended | EtOAc | 77 | Green | Good | Standard choice; compatible with T3P; lower solvation power for very polar acids compared to 2-MeTHF. |
| Alternative | Toluene | 110 | Problematic | High | Essential for Pd-catalyzed (Buchwald) reactions to prevent catalyst poisoning; poor solubility for some carboxylic acids. |
| Avoid | DCM | 40 | Problematic | Poor | BP is too low to drive the reaction against steric hindrance; environmental hazard. |
| Avoid | DMF/NMP | 153 / 202 | Hazardous | Moderate | High solubility but difficult to remove; promotes epimerization; reproductive toxicity risks. |
*Green Score based on GSK/Pfizer Solvent Selection Guides.[1][2]
Visualizing the Decision Process
The following decision tree illustrates the logical flow for selecting the reaction system based on the coupling partner.
Figure 1: Decision logic for solvent and reagent selection based on coupling partner and solubility.
Protocol A: Amide Coupling (The "Green" Standard)
Rationale: For sterically hindered amines, T3P (Propylphosphonic anhydride) is the reagent of choice. Unlike HATU/EDC, T3P allows for high-temperature coupling without significant epimerization and produces water-soluble byproducts, eliminating the need for chromatography in many cases.
Reagents:
-
Amine: 4-(2-aminopropan-2-yl)benzonitrile (1.0 equiv)
-
Carboxylic Acid: Coupling partner (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: 2-MeTHF (Preferred) or EtOAc.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and Base (Pyridine, 3.0 equiv) in 2-MeTHF (concentration ~0.2 M).
-
Activation: Add T3P solution (1.5 equiv) dropwise at
C. Stir for 20 minutes. Note: T3P requires a base to activate. -
Addition: Add 4-(2-aminopropan-2-yl)benzonitrile (1.0 equiv).
-
Reaction Drive:
-
Allow to warm to Room Temperature (RT).[3]
-
Critical Step: Due to the gem-dimethyl hindrance, RT may be insufficient. If LCMS shows <50% conversion after 2 hours, heat the reaction to 60-70°C . The high boiling point of 2-MeTHF supports this without solvent loss.
-
-
Monitoring: Monitor by LCMS for the disappearance of the amine (m/z = 161 [M+H]+).
-
Workup (Self-Validating):
-
Dilute with water.[3]
-
Separate phases.[3] The T3P byproducts (phosphonic acid derivatives) are water-soluble and will wash away.[4]
-
Wash organic layer with 0.5 M HCl (careful not to hydrolyze nitrile—keep contact time short and cold) to remove excess pyridine/amine.
-
Wash with saturated
and Brine.[3] -
Dry over
and concentrate.
-
Protocol B: Buchwald-Hartwig Amination
Rationale: Creating a C-N bond between this hindered amine and an aryl halide requires a Palladium catalyst with a ligand capable of accommodating steric bulk. BrettPhos is specifically designed for primary amines, including hindered ones.
Reagents:
-
Amine: 4-(2-aminopropan-2-yl)benzonitrile (1.2 equiv)
-
Aryl Halide: Bromide or Chloride partner (1.0 equiv)
-
Catalyst:
(0.02 equiv) or Pd-G3-BrettPhos precatalyst. -
Ligand: BrettPhos (0.04 equiv) (if not using precatalyst).
-
Base:
(1.4 equiv) or (2.0 equiv for base-sensitive substrates). -
Solvent: Toluene (Anhydrous, sparged with Argon).
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a reaction vial and cool under Argon.
-
Solvent Prep: Sparge Toluene with Argon for 15 minutes to remove Oxygen (Oxygen poisons the Pd catalyst).
-
Loading: Add Aryl Halide, Amine, Base (
), and Pre-catalyst to the vial. -
Solvation: Add sparged Toluene (concentration ~0.15 M).
-
Reaction: Seal the vial and heat to 100°C for 12-18 hours.
-
Why 100°C? The steric bulk of the gem-dimethyl group significantly retards the rate of reductive elimination. Thermal energy is required.
-
-
Workup:
-
Cool to RT.
-
Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and inorganic salts.
-
Concentrate and purify via flash chromatography.[3]
-
Scientific Validation & Troubleshooting
Mechanism of Steric Failure (Why standard methods fail)
In standard nucleophilic attacks, the amine approaches the electrophile (carbonyl carbon). The two methyl groups on the alpha-carbon of our target molecule create a "cone of protection," increasing the activation energy (
-
Correction: We use T3P (highly reactive electrophile) and Heat (overcoming
).
Nitrile Integrity Check
The nitrile group (
-
Risk: Prolonged exposure to strong aqueous acid (e.g., 6M HCl) or strong base (NaOH) at high temperatures will hydrolyze the nitrile to a carboxylic acid.
-
Control: Keep acidic washes (Protocol A, Step 6) cold (
C) and brief (<5 mins).
Experimental Workflow Diagram (Amide Coupling)
Figure 2: Optimized workflow for T3P-mediated coupling of hindered benzylic amines.
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5] Green Chem., 2008 , 10, 31-36.[5]
-
T3P for Hindered Amines: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Org.[6] Lett., 2011 , 13, 5048–5051.[6]
-
Buchwald-Hartwig for Primary Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50.
-
2-MeTHF as a Green Solvent: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012 , 5, 1369–1379.
Sources
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- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes & Protocols: Scalable Synthesis Routes for HIV-1 NNRTI Intermediates
Abstract
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. The efficacy and widespread accessibility of NNRTI-based regimens are intrinsically linked to the robust and economically viable manufacturing of their active pharmaceutical ingredients (APIs). This document provides a detailed guide for researchers, scientists, and drug development professionals on scalable synthesis routes for key intermediates of prominent NNRTIs, including Rilpivirine, Doravirine, Nevirapine, and Efavirenz. The protocols and discussions herein are grounded in field-proven, scalable methodologies, emphasizing process efficiency, safety, and impurity control to meet the stringent demands of pharmaceutical manufacturing.
Introduction: The Imperative for Scalable NNRTI Synthesis
The global effort to combat the HIV/AIDS pandemic necessitates the continuous and affordable supply of antiretroviral drugs. NNRTIs, with their high potency and specificity, play a crucial role in treatment regimens. However, the complex molecular architectures of these drugs present significant challenges for large-scale chemical synthesis. The development of scalable, cost-effective, and environmentally sustainable synthetic routes is therefore a critical endeavor in ensuring global access to these life-saving medications.[1]
This guide focuses on the practical aspects of synthesizing key intermediates, which are often the lynchpins of the overall API synthesis. By optimizing the production of these building blocks, significant improvements in overall yield, purity, and process economics can be achieved.
Rilpivirine Intermediates: Strategies for Diarylpyrimidine Core Assembly
Rilpivirine is a second-generation NNRTI with high potency against wild-type and resistant HIV-1 strains.[2][3][4] Its synthesis hinges on the efficient construction of the central diarylpyrimidine scaffold. A common and scalable approach involves the coupling of two key intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile .
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile
This intermediate is crucial for the final coupling step. An efficient, two-step protocol has been developed that offers high yields and is suitable for large-scale production.[5]
Workflow for 4-((4-chloropyrimidin-2-yl)amino)benzonitrile Synthesis
Caption: Scalable two-step synthesis of a key Rilpivirine intermediate.
Protocol 2.1: Synthesis of 1-(4-cyanophenyl)guanidine hydrochloride [5]
-
Reaction Setup: In a suitable reactor, charge diglyme (250 mL), 4-aminobenzonitrile hydrochloride (85.0 g, 1.0 eq.), and a 50% aqueous solution of cyanamide (46.5 g, 2.0 eq.) at ambient temperature (25-30 °C).
-
Reaction Execution: Heat the mixture to 75-80 °C and maintain for 5 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the resulting solid and wash with water. Dry the solid under vacuum to yield 1-(4-cyanophenyl)guanidine hydrochloride as a white solid (yield: 96%, purity: 99%).
Protocol 2.2: Synthesis of 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile hydrochloride [5]
-
In Situ Generation of Ethyl 3-oxopropanoate: In a separate reactor, react ethyl acetate with methyl formate in the presence of anhydrous sodium methoxide to generate ethyl 3-oxopropanoate.
-
Cyclization: React the in situ generated ethyl 3-oxopropanoate with 1-(4-cyanophenyl)guanidine hydrochloride to form the pyrimidine intermediate, 4-((4-hydroxy-2-pyrimidinyl)amino)benzonitrile.
-
Chlorination: To a solution of 4-((4-hydroxy-2-pyrimidinyl)amino)benzonitrile (18.5 g, 1 eq.) in toluene, add oxalyl chloride (11.63 g, 1.08 eq.) dropwise at 25-30 °C under a nitrogen atmosphere.
-
Reaction Completion and Isolation: Heat the mixture to 55-60 °C for 2 hours. Cool to room temperature and stir for 1 hour. Filter the solid and wash with toluene to obtain the final product.
Final Coupling to Rilpivirine
The final step in Rilpivirine synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. Process optimization has focused on reducing reaction times and improving yields. Microwave-assisted synthesis has been shown to dramatically decrease the reaction time from 69 hours to 90 minutes.[2][3][4]
| Parameter | Conventional Method[2] | Microwave-Assisted Method[3] |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Reflux | 140 °C |
| Time | 69 hours | 90 minutes |
| Yield | 68.6% | 71% |
Doravirine Intermediates: Robust Kilo-Scale Synthesis
Doravirine is another potent NNRTI, and its large-scale synthesis has been a subject of extensive process development to ensure high purity and yield.[6][7] A key challenge in the synthesis was the control of impurities, which led to a redesign of the synthetic route to introduce the crucial nitrile functionality via a copper-mediated cyanation.[7]
De Novo Synthesis of the Pyridone Fragment
A highly efficient and robust process for the production of Doravirine features a continuous aldol reaction as part of a de novo synthesis of the key pyridone fragment.[8][9] This approach allows for better control over reaction parameters and improves safety and scalability.
Workflow for Doravirine Synthesis
Caption: High-level overview of a scalable Doravirine synthesis.
The use of a continuous flow aldol reaction allows for precise control of reaction conditions, which is crucial for minimizing side reactions and impurities.[8][9] Furthermore, a flow chemistry process was developed for a key boronic acid starting material, enabling the use of an unstable organolithium intermediate safely and efficiently at scale.[8] The overall improved synthesis can be scaled to prepare ~100 kg batches of Doravirine with a 37% overall yield in a six-step linear sequence.[6]
Nevirapine Intermediates: Pilot-Plant Scale Synthesis
Nevirapine was the first NNRTI approved for the treatment of HIV. Scalable syntheses of Nevirapine and its analogues have been developed and implemented at the pilot-plant scale.[10][11] A key intermediate in many synthetic routes is 2-chloro-3-amino-4-picoline .
Synthesis of 2-chloro-3-amino-4-picoline
The synthesis of this key intermediate is critical for the overall efficiency of Nevirapine production. While several routes exist, a common approach involves the chlorination of 3-amino-4-picoline.[12] The synthesis of 3-amino-4-picoline itself is a key step, with various methods reported.[12][13]
Protocol 4.1: Synthesis of 2-chloro-3-amino-4-picoline from 2-chloro-3-amido-4-picoline [14]
-
Reaction Setup: Prepare a solution of sodium hydroxide (8.14 g) in water (205 mL) and cool to 0 °C. Add bromine (34.7 g) to this stirred solution.
-
Addition of Starting Material: Add 2-chloro-3-amido-4-picoline (34.7 g) to the reaction mixture.
-
Reaction Execution: Allow the mixture to warm to 22 °C. Add an additional 66 mL of water and heat to 70 °C for one hour.
-
Work-up and Isolation: Cool the reaction to ambient temperature and extract with methylene chloride (60 mL). Remove the solvent by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.
Assembly of the Tricyclic Core
The construction of the tricyclic core of Nevirapine involves the condensation of 2-chloro-3-amino-4-picoline with a substituted nicotinoyl chloride, followed by cyclization. An efficient, streamlined process has been reported that significantly improves the overall yield and reduces waste.[1][15]
Workflow for Nevirapine Synthesis
Caption: Key steps in a scalable Nevirapine synthesis.
This streamlined synthesis achieves a 91% isolated yield for the overall process with only four unit operations, representing a significant improvement in chemical efficiency and affordability.[1][15]
Efavirenz Intermediates: Asymmetric Synthesis of the Quaternary Center
Efavirenz contains a challenging stereocenter at the C4 position of the benzoxazinone ring, which bears a trifluoromethyl group and a cyclopropylethynyl moiety. The enantioselective synthesis of this quaternary carbon is a key focus of process development.
Synthesis of the Key Chiral Tertiary Alcohol Intermediate
A crucial intermediate in many Efavirenz syntheses is (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol .[16][17] Its synthesis involves the asymmetric addition of a cyclopropylacetylide to a trifluoromethyl ketone precursor.
Workflow for Chiral Tertiary Alcohol Intermediate Synthesis
Caption: Synthesis of the key chiral intermediate for Efavirenz.
Protocol 5.1: Synthesis of N-(4-chlorophenyl)-2,2-dimethylpropanamide [18]
-
Reaction Setup: In a suitable reactor, add p-chloroaniline (25.50 g) to a mixed solution of methyl tert-butyl ether (70 mL) and 10 M sodium hydroxide solution (24 mL). Cool the mixture to 10 °C.
-
Acylation: Slowly add pivaloyl chloride (25.60 g) dropwise over 40 minutes, maintaining the temperature between 10-15 °C.
-
Reaction Completion: Stir the reaction for 2 hours at 10-15 °C, then warm to room temperature and stir for an additional 4 hours.
-
Isolation: Cool the mixture to 0 °C to precipitate the product. Filter the white crystals, wash with water, and dry under reduced pressure at 55 °C for 5 hours.
The subsequent Friedel-Crafts acylation followed by asymmetric addition of cyclopropyl acetylene magnesium chloride in the presence of a chiral ligand affords the desired enantiomerically pure tertiary alcohol.[18]
Cyclization to the Benzoxazinone Core
The final step in the formation of the Efavirenz core is the cyclization of the amino alcohol intermediate. While various reagents can be used, a cost-effective and less hazardous method employs urea as the cyclizing agent.[19][20]
| Cyclizing Agent | Hazards/Cost |
| Phosgene/Triphosgene | Highly toxic |
| Alkyl/Aryl Chloroformates | Can decompose to phosgene |
| 1,1'-Carbonyldiimidazole (CDI) | Costly |
| Urea | Cheap, non-hazardous |
This innovative use of urea provides an economically viable and industrially scalable process for the final cyclization step in Efavirenz synthesis.[19][20]
Conclusion
The scalable synthesis of HIV-1 NNRTI intermediates is a dynamic field of research and development, driven by the need for affordable and accessible medicines. The protocols and strategies outlined in this guide highlight key advancements in process chemistry that have enabled the large-scale production of these vital drugs. By focusing on process intensification, impurity control, and the use of safer, more economical reagents, the pharmaceutical industry can continue to meet the global demand for effective HIV-1 therapies. The ongoing innovation in synthetic organic chemistry will undoubtedly lead to even more efficient and sustainable manufacturing processes in the future.
References
- Process Development of a Novel Route to Rilpivirine Hydrochloride. American Chemical Society.
- A Robust Kilo-Scale Synthesis of Doravirine. Organic Process Research & Development.
- The development of an effective synthetic route of rilpivirine. PMC - NIH.
- The Development of An Effective Synthetic Route of Rilpivirine.
- A Robust Kilo-Scale Synthesis of Doravirine | Request PDF.
- The development of an effective synthetic route of rilpivirine. PubMed.
- A New Method for Preparation of Rilpivirine Intermedi
- Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor.
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- 2-AMINO-3-CHLORO-4-PICOLINE synthesis. ChemicalBook.
- Highly efficient synthesis of HIV NNRTI doravirine.
- A process for preparation of nevirapine.
- Increasing global access to the high-volume HIV drug nevirapine through process intensific
- Preparation method of 3-amino-4-methylpyridine.
- Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor | Request PDF.
- Synthesis of Efavirenz by an innovative cost effective cyclis
- Highly efficient synthesis of HIV NNRTI doravirine. PubMed.
- Process for making 3-amino-2-chloro-4-methylpyridine.
- NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor)
- Chiral tertiary alcohol key intermediate in the synthesis of Efavirenz.
- Unlocking The Secrets of Efavirenz: A Comprehensive Drug Inform
- Synthesis of Efavirenz by an innovative cost effective cyclisation process.
- Efavirenz Intermedi
- Increasing global access to the high-volume HIV drug nevirapine through process intensific
- VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars.
- A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent | Request PDF.
- Synthesis method of efavirenz key intermediate.
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- A Novel Process For Synthesis Of Rilpivirine Hydrochloride. Quickcompany.
- rilpivirine. New Drug Approvals.
- Synthesis method of doravirine intermediate.
- Rilpivirine intermediate and preparation method and application thereof.
- Preparation process of 3 amino-4 methyl pyridine.
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- 1. Increasing global access to the high-volume HIV drug nevirapine through process intensification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. The development of an effective synthetic route of rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 14. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
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- 16. juniperpublishers.com [juniperpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-(2-Aminopropan-2-yl)benzonitrile HCl
Executive Summary & Diagnostic
You are encountering solubility issues because 4-(2-Aminopropan-2-yl)benzonitrile HCl is an ionic lattice.[1] While the organic "tail" (the benzonitrile and gem-dimethyl group) is lipophilic, the hydrochloride "head" dominates the physical properties, rendering it insoluble in non-polar solvents like Dichloromethane (DCM), Toluene, or Hexanes.[2]
To solubilize this compound, you must disrupt the crystal lattice.[1] The correct method depends entirely on your downstream application. Use the diagnostic tree below to select your protocol.
Decision Matrix: Select Your Protocol
Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on experimental constraints.
Technical Deep Dive: The Solubility Mechanism
Why DCM and THF Fail
The insolubility is thermodynamic.[1] The Lattice Energy of the HCl salt (the energy holding the
These solvents cannot stabilize the separated ions.[1] To dissolve the salt, you must either:
-
Increase Solvation Energy: Use a high-dielectric solvent (Water, DMSO, Methanol).[2][1]
-
Remove the Charge: Remove the proton (
) to collapse the lattice and generate the neutral free amine.[1]
The "Gem-Dimethyl" Effect
Your specific molecule has a gem-dimethyl group (two methyls on the carbon alpha to the amine).[1]
-
Impact: This steric bulk makes the nitrogen slightly less accessible.[1] While this increases the lipophilicity of the free base (making it very soluble in organics), it does not prevent the HCl salt from forming a tight, insoluble lattice.
Experimental Protocols
Method A: Biphasic Free-Basing (The "Gold Standard")
Best for: Anhydrous reactions, organometallics, or when accurate stoichiometry is critical.[2]
Concept: You will convert the salt to the free amine using a basic aqueous wash, then extract the neutral organic molecule into DCM.
Reagents:
-
DCM (Dichloromethane) or EtOAc (Ethyl Acetate)[1]
-
1M NaOH or Saturated
[1] -
Drying Agent (
)[1][3][4]
Step-by-Step:
-
Suspension: Suspend the 4-(2-Aminopropan-2-yl)benzonitrile HCl in DCM (approx. 10 mL per gram). It will look like a cloudy slurry.[1]
-
Neutralization: Add an equal volume of 1M NaOH.
-
Agitation: Shake vigorously in a separatory funnel for 2-3 minutes.
-
Observation: The solid will disappear as the neutral amine dissolves into the DCM layer.
-
-
Separation: Drain the organic (bottom) layer.[1]
-
Extraction: Re-extract the aqueous layer once with fresh DCM to capture residual amine.[1]
-
Drying: Combine organic layers, wash with Brine, and dry over
. -
Concentration: Rotovap to yield the Free Amine (likely a colorless to pale yellow oil).[1]
Validation:
-
Take an NMR in
.[1] You should see the disappearance of the broad ammonium protons ( ) and a shift in the gem-dimethyl signal.[1]
Method B: In-Situ Neutralization (The "Spike" Method)
Best for: Amide couplings (HATU/EDC), SNAr, or general synthesis where salts are tolerated.[2]
Concept: Instead of isolating the free amine, you add a soluble organic base to the reaction mixture. This releases the free amine inside the flask.[1]
Reagents:
-
DIPEA (Diisopropylethylamine, Hünig's Base) or TEA (Triethylamine).[1]
Step-by-Step:
-
Slurry: Suspend the HCl salt in your reaction solvent.
-
The Spike: Add 1.2 to 2.0 equivalents of DIPEA.
-
The Equilibrium:
[1] -
Observation: The mixture may clarify, or the precipitate may change texture (from crystalline HCl salt to flocculent DIPEA-HCl salt).
-
Proceed: Add your electrophile (e.g., acid chloride, active ester) immediately.[2][1]
Critical Note: If using HATU/HBTU coupling, do not premix the amine salt and HATU.[1] Add the base to the amine first to liberate the nucleophile, then add the activated acid.
Data & Solubility Reference
Table 1: Solubility Profile of 4-(2-Aminopropan-2-yl)benzonitrile Derivatives
| Solvent | HCl Salt Solubility | Free Base Solubility | Notes |
| Water | High (>50 mg/mL) | Low (<1 mg/mL) | Salt is ionic; Free base is lipophilic.[1] |
| Methanol | High | High | Best solvent for analysis (LCMS).[1] |
| DCM | Insoluble | Very High | Target solvent for Method A. |
| THF | Insoluble | High | |
| Toluene | Insoluble | Moderate/High | |
| DMSO | High | High | Hard to remove; use only if necessary.[1] |
Troubleshooting & FAQs
Q: I tried Method A (Extraction), but I formed a "rag" layer or emulsion.
-
Cause: The gem-dimethyl group and the benzonitrile ring create a surfactant-like effect at high concentrations.[1]
-
Fix: Add a small amount of Methanol (5%) to the DCM layer during extraction, or saturate the aqueous phase fully with solid NaCl (Salting out) to force phase separation.
Q: Can I store the Free Amine after Method A?
-
Risk: Primary amines absorb
from the air to form carbamates ( ).[1] -
Protocol: Store the free amine under Nitrogen/Argon in a sealed vial at -20°C. If it turns solid/cloudy over time, it has absorbed
.[1] Dissolve in DCM and wash with NaOH to regenerate.[1]
Q: Why not just use DMSO for everything?
-
Reasoning: While DMSO dissolves the HCl salt perfectly, removing DMSO requires high vacuum and heating (>60°C), which can degrade sensitive intermediates.[2][1] Furthermore, DMSO is nucleophilic and can interfere with certain electrophiles (e.g., acid chlorides).[2][1]
Q: My reaction requires "Non-Nucleophilic Base." Can I use Pyridine?
-
Answer: Pyridine is often too weak (
) to fully deprotonate the alkyl amine ( ).[1] You will have a poor equilibrium.[1] Use DIPEA or TEA ( ) to drive the deprotonation to completion.[1]
References
-
Solubility of Amine Salts: Clayden, J., Greeves, N., & Warren, S. (2012).[2][1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa).[2][1]
-
Purification of Organic Compounds: Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1] [1]
-
Benzonitrile Properties: National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from .[1]
-
General Workup Procedures: Rochester University Dept. of Chemistry. Not Voodoo: Workup for Removing Amines. Link
Sources
Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts
Introduction
Amine hydrochloride salts are a staple in organic synthesis due to their stability relative to free amines. However, they are notoriously hygroscopic (absorbing moisture from the air) and often deliquescent (absorbing enough water to dissolve and form a liquid solution).[1]
This behavior introduces three critical failure modes in synthesis:
-
Stoichiometric Error: Water weight is mistaken for reagent weight, leading to under-loading of the amine.
-
Reagent Decomposition: Absorbed water hydrolyzes sensitive electrophiles (e.g., acid chlorides, DCC, organometallics).
-
Physical Handling Issues: Crystalline solids turn into sticky "goo," making transfer impossible.
This guide provides field-proven protocols to mitigate these risks.
Module 1: Storage & Inventory (Prevention)
Q: My amine salt has turned into a solid block or a sticky oil in the bottle. Is it ruined?
A: Not necessarily, but its purity is compromised. If the compound is chemically stable to hydrolysis (most amine salts are), it is likely just wet. However, you cannot use it for stoichiometry-sensitive reactions in this state.
Protocol: The "Dry-Down" Rescue
-
Dissolution: Dissolve the entire sticky mass in a minimum amount of methanol or ethanol.
-
Evaporation: Rotavap to dryness to obtain a foam.
-
Azeotrope: Add Toluene (approx. 10 mL per gram of salt) and rotavap again. The toluene-water azeotrope (bp 85°C) effectively carries over residual moisture [1].
-
High Vacuum: Place the flask on a high-vacuum manifold (< 1 mbar) overnight.
Q: What is the correct way to store these salts long-term?
A: Standard cabinet storage is insufficient. Use a Desiccator-within-Freezer approach.
-
Primary Container: Glass vial with a Teflon-lined cap. Wrap the cap junction tightly with Parafilm or electrical tape.
-
Secondary Container: Place the vial inside a secondary jar containing a desiccant pouch.
-
Desiccant Choice:
-
Standard: Silica Gel (good for general moisture).
-
Aggressive:Phosphorus Pentoxide (P₂O₅) .[2] Note: P₂O₅ forms a "skin" of phosphoric acid when wet. Use "Sicapent" (P₂O₅ on a carrier) to prevent clumping [2].[3]
-
Amine-Specific:KOH pellets . These are excellent for amine salts as they absorb water and scavenge any trace HCl gas that might dissociate, keeping the atmosphere basic.
-
Module 2: Weighing & Transfer (The Critical Failure Point)
Q: The mass on the balance keeps increasing while I weigh the sample. How do I get an accurate weight?
A: You are observing the kinetic absorption of atmospheric water. You must use the Weighing by Difference technique.[4][5][6] Never weigh hygroscopic solids on an open weigh boat or paper.
Protocol: Weighing by Difference
This method eliminates error caused by water absorption during the weighing process [3].[7]
-
Dry the Source: Ensure your source bottle has been equilibrated to room temperature (if stored cold) to prevent condensation.
-
Tare the Vessel: Place a glass weighing bottle (with its lid) on the balance. Tare the balance to 0.0000 g .
-
Load: Remove the bottle from the balance. Add the approximate amount of amine salt needed. Cap the bottle immediately.
-
Initial Weighing (
): Place the capped bottle back on the balance. Record the mass. -
Transfer: Take the bottle to your reaction flask. Remove the cap, pour the solid into the reaction, and immediately recap the weighing bottle. Do not worry if some solid remains in the bottle.
-
Final Weighing (
): Weigh the capped bottle (with the residual solid) again. -
Calculate:
Module 3: Reaction Execution
Q: I am running a peptide coupling (EDC/NHS) or an acylation. The amine salt is "damp." Will this kill the reaction?
A: Yes. Water will hydrolyze the activated ester or acid chloride. If you cannot dry the salt beforehand, use Azeotropic Distillation In Situ .
Decision Matrix: Handling Wet Salts in Synthesis
Figure 1: Decision tree for handling hygroscopic salts based on reaction sensitivity.
Technique: In-Situ Azeotropic Drying
If your amine salt is wet and you need to run a reaction in DMF or DCM:
-
Place the wet salt in the reaction flask.
-
Add Toluene (10-20 mL).
-
Rotavap the toluene off at 50°C. The water will co-distill with the toluene.
-
Repeat 2x.
-
Dissolve the now-dry solid in your reaction solvent (DMF/DCM) under Nitrogen/Argon.
Q: Can I just turn it into the free base? A: Yes, and this is often preferred for very sensitive reactions.
-
Method: Suspend the salt in DCM. Add 1M NaOH (aq). Shake. The amine (free base) moves to the DCM layer. Dry the DCM with MgSO₄ and concentrate.
-
Warning: Ensure your amine is not volatile! Low molecular weight amines (e.g., ethylamine) will be lost during evaporation.
Module 4: Purification & Isolation (The "Goo" Problem)
Q: I finished my reaction and rotavapped the solvent. My product (an amine salt) is a sticky oil that won't crystallize. How do I fix this?
A: Amine salts often trap solvent molecules, preventing crystal lattice formation. You need to break the "solvent cage."
Troubleshooting Table: Solidification Techniques
| Technique | Best For | Procedure |
| Trituration | Removing trace impurities/oils | Add diethyl ether or hexanes to the oil. Scratch the glass vigorously with a spatula. The mechanical energy + antisolvent often induces precipitation. |
| Lyophilization | Water-soluble salts | Dissolve the oil in water (or t-BuOH/Water). Freeze in liquid nitrogen. Lyophilize (freeze-dry). This yields a fluffy, easy-to-handle powder. |
| P₂O₅ Vacuum | Stubborn hydrates | Place the flask in a vacuum desiccator over P₂O₅. The extreme avidity of P₂O₅ for water can force the salt to give up its hydration shell [2]. |
| Solvent Swap | Removing high-boilers (DMF) | Dissolve in MeOH. Evaporate. Repeat 3x. Then dissolve in DCM and evaporate. This "washes out" high-boiling solvents that cause oiling. |
References
-
University of Rochester, Department of Chemistry. "Workup: Drying Methods - Azeotroping." Not Voodoo X. Accessed October 26, 2023. [Link]
-
Michigan Technological University (MTU). "Weighing by Difference Protocol." General Chemistry Laboratory Manual. Accessed October 26, 2023. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pages.mtu.edu [pages.mtu.edu]
- 5. <1251> WEIGHING ON AN ANALYTICAL BALANCE [drugfuture.com]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. Weighing Procedure - Chromatography Forum [chromforum.org]
Removing unreacted 4-(2-Aminopropan-2-yl)benzonitrile from reaction mixtures
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Removal of Unreacted 4-(2-Aminopropan-2-yl)benzonitrile
Executive Summary: The Steric Challenge
Removing 4-(2-Aminopropan-2-yl)benzonitrile (henceforth referred to as APB ) presents a specific challenge distinct from standard benzyl amines. While the nitrile group is relatively stable, the gem-dimethyl group adjacent to the amine creates significant steric bulk.
This steric hindrance has two critical implications for purification:
-
Slower Nucleophilicity: Standard electrophilic scavengers (e.g., isocyanate resins) react slower than expected.
-
Lipophilicity: The isopropyl moiety increases solubility in organic solvents, making aqueous extraction require tighter pH control.
This guide prioritizes methods based on the chemical compatibility of your product.
Module 1: Liquid-Liquid Extraction (LLE)
Best For: Products that are non-basic (amides, esters, ethers) or have a
The most efficient removal method utilizes the basicity of the primary amine (
Protocol 1: The "Split-pH" Wash
Do not use strong mineral acids (HCl) if your product contains acid-labile protecting groups (Boc, acetals).[1]
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude mixture in Ethyl Acetate (EtOAc) or DCM .[1] | Chlorinated solvents often solubilize ammonium salts better than EtOAc; EtOAc is preferred for cleaner phase cuts. |
| 2 | Wash with 10% Citric Acid (aq) or 1M HCl ( | Citric acid (pH ~2-3) protonates the amine ( |
| 3 | Validation: Check the pH of the aqueous layer.[2] | Must be pH < 3 to ensure >99% protonation of APB. |
| 4 | Wash organic layer with Brine . | Removes residual acid and breaks emulsions common with amine salts. |
| 5 | Dry over | Removes water; APB remains in the acidic aqueous waste. |
Critical Warning: Avoid heating the acidic aqueous phase. While benzonitriles are generally robust, high temperatures in acidic media can hydrolyze the nitrile to a primary amide or benzoic acid [1].
Module 2: Solid-Supported Scavenging
Best For: High-throughput synthesis, acid-sensitive products, or when the product is also a weak base.[1]
Because APB is sterically hindered by the gem-dimethyl group, standard covalent scavengers (like isocyanates) exhibit slow kinetics. Ionic scavenging is superior here.
Recommended Resin: Sulfonic Acid (SCX)
Strong Cation Exchange (SCX) resins capture amines via protonation (ionic bond) rather than nucleophilic attack. This reaction is diffusion-controlled and less affected by the steric bulk of the isopropyl group.
-
Resin Type: Macroporous Polystyrene-DVB functionalized with
.[1] -
Loading: Typically 1.0 – 2.0 mmol/g.
-
Equivalents: Use 3–4 equivalents relative to the estimated unreacted APB.
Protocol 2: The "Catch-and-Release" (or "Catch-and-Discard")
-
Dilute: Dissolve reaction mixture in MeOH or DCM/MeOH (9:1). Note: SCX resins swell best in protic solvents.
-
Incubate: Add SCX resin. Shake gently for 30–60 minutes at Room Temp.
-
Why: The
protonates the APB amine instantly.[1] The APB becomes ionically bound to the solid support.
-
-
Filter: Filter off the resin.
-
Filtrate: Contains your non-basic product.
-
Resin: Retains the APB impurity.
-
-
Wash: Rinse resin with MeOH to recover any physically trapped product.
Alternative: Isocyanate Resins (PS-NCO) If you must use a covalent scavenger (e.g., if your product is also basic but secondary/tertiary), use PS-Isocyanate .[1]
-
Adjustment: You must heat to 40-50°C or extend time to 12+ hours. The gem-dimethyl group hinders the nucleophilic attack on the isocyanate carbon [2].
Module 3: Chromatographic Strategy
Best For: Difficult separations where product and impurity have similar polarities.
APB will "streak" or "tail" on standard silica due to interaction with acidic silanols.
TLC Visualization
-
UV: Active at 254 nm (Benzonitrile chromophore).[3]
-
Stain: Ninhydrin (Red/Purple spot). Note: Hindered amines may stain faintly or require stronger heating.[1]
Flash Column Conditions
| Parameter | Recommendation | Technical Insight |
| Stationary Phase | Standard Silica (Irregular, 40-63 µm) | |
| Mobile Phase Modifier | 1% Triethylamine (TEA) or 1% | Competes for acidic silanol sites, sharpening the amine peak.[1] |
| Alternative Phase | Amine-Functionalized Silica | "Basic Silica" prevents interaction with silanols entirely; no modifier needed in solvent.[1] |
| Reverse Phase | C18 with 0.1% Formic Acid | In acidic RP-HPLC, APB is fully protonated and elutes near the solvent front (very low retention), separating it from lipophilic products. |
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct purification method based on your product's chemistry.
Caption: Decision matrix for removing APB. Green nodes indicate the most efficient pathways.
Troubleshooting & FAQs
Q1: I used HCl for extraction, and my product yield dropped. Did the nitrile hydrolyze? A: It is unlikely the nitrile hydrolyzed at room temperature with dilute HCl. However, if your product precipitated as a hydrochloride salt in the aqueous layer, you lost it there.
-
Fix: Check the aqueous layer.[2] Basify a small aliquot to pH 10 and extract with EtOAc. If you recover solids, your product is basic and was extracted along with the APB. Switch to Method B (PS-NCO) .
Q2: The amine is co-eluting with my product on silica, even with TEA. A: The polarities are too similar.
-
Fix: Derivatize the mixture. Add Acetic Anhydride or Boc-Anhydride to the crude mixture.[1] The unreacted APB will convert to the corresponding amide/carbamate, significantly changing its Rf (making it much less polar). You can then easily separate the "protected" impurity from your product via a short silica plug.
Q3: Can I use a scavenger resin if my solvent is DMF or DMSO? A: Yes, but resin swelling is critical.
-
Fix: Most polystyrene resins do not swell well in water, but they tolerate DMF. Ensure you dilute the reaction with some DCM or THF to ensure optimal resin swelling and pore accessibility.
Q4: Why is the PS-Isocyanate scavenging taking 24+ hours? A: This is the gem-dimethyl effect .[1] The steric bulk around the nitrogen hinders the nucleophilic attack on the solid-supported isocyanate.
-
Fix: Increase temperature to 40°C or switch to Sulfonic Acid (SCX) resin, which relies on proton transfer (small, fast) rather than bulky covalent bond formation [3].
References
-
Hydrolysis of Nitriles: Cohen, M. A., et al. "The acid-catalysed hydrolysis of benzonitrile."[1][4] Journal of the Chemical Society, Perkin Transactions 2, 1973. Link
-
Scavenger Resins & Sterics: Marsh, A., et al. "Solid-Supported Scavengers: Applications in Organic Synthesis." Supra Sciences Technical Guide. Link
-
Purification of Hindered Amines: "Separation and purification of secondary alkyl primary amines." US Patent 3470251A. Link
Sources
Technical Support Center: Purification of Gem-Dimethyl Benzylamine Intermediates
Welcome to the Technical Support Center for the purification of gem-dimethyl benzylamine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable compounds. The gem-dimethyl group offers unique steric and electronic properties, making these intermediates crucial in medicinal chemistry and materials science.[1][2][3] However, their purification can present specific hurdles. This resource provides field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing gem-dimethyl benzylamine intermediates?
A1: The impurity profile largely depends on the synthetic route. For instance, in reductive amination of a corresponding benzaldehyde, you might encounter unreacted starting material, the intermediate imine, and over-alkylated byproducts.[4][5][6][7][8] If you are using a method involving benzyl halides, residual halides and dibenzylamine can be common impurities.[9] Oxidation of the benzylamine can also lead to corresponding imine dimers.[10]
Q2: My gem-dimethyl benzylamine intermediate is an oil at room temperature. How can I effectively purify it?
A2: For oily products, distillation or chromatography are the preferred methods.[11] If the compound is thermally stable, vacuum distillation can be a highly effective method for purification, especially for removing non-volatile impurities.[10] If the impurities have similar boiling points but different polarities, column chromatography is the better choice.[12] Additionally, converting the oily amine into a crystalline salt (e.g., hydrochloride) can facilitate purification by recrystallization.[10][11]
Q3: I'm observing significant peak tailing during silica gel column chromatography of my basic gem-dimethyl benzylamine intermediate. What's causing this and how can I fix it?
A3: Peak tailing is a common issue when purifying basic amines on standard silica gel.[13][14] The acidic nature of the silica surface (due to silanol groups) strongly interacts with the basic amine, leading to poor separation.[13][14] To mitigate this, you can:
-
Add a basic modifier: Incorporating a small amount of a volatile base like triethylamine (~1%) into your mobile phase can neutralize the acidic sites on the silica gel.[13][15]
-
Use amine-functionalized silica: This specialized stationary phase is less acidic and provides a better environment for amine purification, often eliminating the need for mobile phase modifiers.[13][14][15]
-
Consider reversed-phase chromatography: For polar amines, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile) can be an excellent alternative.[13][15]
Q4: Can I use liquid-liquid extraction for an initial cleanup of my crude gem-dimethyl benzylamine intermediate?
A4: Absolutely. Acid-base liquid-liquid extraction is a powerful and often straightforward first step. By dissolving your crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), your basic amine will be protonated and move into the aqueous layer, leaving many non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.[11][16]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of gem-dimethyl benzylamine intermediates and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Boiling points of the product and impurities are too close. - Thermal decomposition of the product. | - Use a fractional distillation column with a higher number of theoretical plates for better separation. - Perform the distillation under vacuum to lower the boiling point and minimize thermal stress on the compound.[10] |
| Co-elution of Impurities in Column Chromatography | - Incorrect mobile phase polarity. - Stationary phase is not suitable for the separation. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first to find a solvent system that provides good separation (an ideal Rf for the target compound is typically between 0.2 and 0.4).[13] - If using normal phase, try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). - Switch to a different stationary phase with different selectivity, such as alumina or a chemically modified silica gel (e.g., amine-functionalized).[12][14][15] |
| Product Fails to Crystallize | - The compound is an oil at the tested temperatures. - Presence of impurities inhibiting crystal formation. - Incorrect choice of crystallization solvent. | - Attempt to form a salt (e.g., hydrochloride or acetate) of the amine, as salts often have higher melting points and are more likely to crystallize.[11] - Perform a preliminary purification step like extraction to remove a significant portion of impurities before attempting recrystallization.[11] - Screen a variety of solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at lower temperatures.[17] |
| Low Recovery from Column Chromatography | - Irreversible adsorption of the amine onto the silica gel.[13] - Decomposition of the product on the acidic silica gel.[13] | - Add a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica.[13][15] - Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[12][14] - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.[11] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Fractional Vacuum Distillation
Objective: To purify a thermally stable, liquid gem-dimethyl benzylamine intermediate from non-volatile or significantly lower/higher boiling point impurities.
Materials:
-
Crude gem-dimethyl benzylamine intermediate
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle and magnetic stirrer
-
Thermometer
Procedure:
-
Set up the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Add the crude gem-dimethyl benzylamine intermediate and a magnetic stir bar to the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of your product at the applied pressure.
-
Once the main fraction is collected, stop heating and allow the system to cool before releasing the vacuum.
Protocol 2: Flash Column Chromatography with a Basic Additive
Objective: To purify a gem-dimethyl benzylamine intermediate from impurities with different polarities.
Materials:
-
Crude gem-dimethyl benzylamine intermediate
-
Silica gel (for flash chromatography)
-
Glass chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Secure the column vertically. Add a small layer of sand at the bottom. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column.
-
Elution: Prepare the mobile phase by adding ~1% triethylamine to the eluent mixture. Begin running the column with this modified eluent, collecting fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 3: Purification via Salt Formation and Recrystallization
Objective: To purify a gem-dimethyl benzylamine intermediate that is an oil or difficult to crystallize in its freebase form.
Materials:
-
Crude gem-dimethyl benzylamine intermediate
-
Suitable solvent (e.g., diethyl ether, isopropanol)
-
Hydrochloric acid (e.g., as a solution in dioxane or isopropanol)
-
Crystallization solvent/anti-solvent pair (e.g., ethanol/ether)
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the crude amine in a suitable solvent.
-
Slowly add a solution of hydrochloric acid dropwise while stirring. Monitor the pH to ensure the solution becomes acidic.
-
The hydrochloride salt will often precipitate as a solid. If not, cooling the solution in an ice bath may induce precipitation.
-
Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.
-
To further purify the salt, perform a recrystallization using an appropriate solvent system.
-
To recover the freebase amine, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the amine into an organic solvent.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for purifying gem-dimethyl benzylamine intermediates.
Caption: General purification workflow for gem-dimethyl benzylamine intermediates.
Caption: Troubleshooting logic for amine column chromatography.
References
- Benchchem. (n.d.). Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Columbia University. (n.d.). Column chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
- Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
- Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1.
- Kamali, E., Mohammadkhani, A., Pazoki, F., & Heydari, A. (2022, May 19). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. ResearchGate.
- Reddit. (2024, November 8). How to purify Benzylamine?
- ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor.
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Cell Press. (2020, June 22). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine- Derived b-Thiolactones and Reversed Depolymerization.
- ChemicalBook. (n.d.). N,N-Dimethylbenzylamine synthesis.
- National Institutes of Health. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products.
- ChemicalBook. (n.d.). Benzylamine synthesis.
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
- Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents...
- ElectronicsAndBooks. (n.d.). The Diazotization of o-(l-Cycloalkenyl)-benzylamines. The Synthesis of Condensed Hydrocarbons.
- Scribd. (n.d.). Gabriel Synthesis of Benzylamine Experiment.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- Google Patents. (n.d.). US4024274A - Benzylamine derivatives and process for preparing them.
- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzylamine for synthesis.
- ResearchGate. (n.d.). Synthesis of N,N‐dimethylbenzylamine over a series of catalysts with...
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). N,N-Dimethylbenzylamine.
- Taylor & Francis Online. (n.d.). Synthesis and Odor Characteristics of New Gem-Dimethylcyclohexane Derivatives.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- Wikipedia. (n.d.). Dimethylbenzylamine.
- PubMed. (2015, February 16). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.
Sources
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. ias.ac.in [ias.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 9. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. columbia.edu [columbia.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
Stability of 4-(2-Aminopropan-2-yl)benzonitrile HCl under acidic conditions
Technical Guide: Stability & Handling of 4-(2-Aminopropan-2-yl)benzonitrile HCl
Executive Summary
4-(2-Aminopropan-2-yl)benzonitrile Hydrochloride (also known as 4-cyanocumylamine HCl) is a critical intermediate in the synthesis of androgen receptor antagonists, most notably Enzalutamide (Xtandi).
As a Senior Application Scientist, I frequently encounter stability inquiries regarding this compound. Its structure features two sensitive functional groups: a nitrile and a tertiary benzylic amine . While the hydrochloride salt stabilizes the amine, the compound exhibits specific vulnerabilities under acidic conditions. This guide details the mechanistic causality of degradation, troubleshooting scenarios, and validated analytical protocols.
Core Stability Profile
The stability of this molecule is governed by the competition between nitrile hydrolysis and the elimination of the tertiary amine.
| Condition | Stability Rating | Primary Degradation Mechanism |
| Solid State (RT) | Good | Stable if kept dry. Hygroscopic ; moisture uptake leads to cake formation and slow hydrolysis. |
| Aqueous Acid (pH < 1, RT) | Moderate | Slow hydrolysis of Nitrile |
| Aqueous Acid (pH < 1, Heat) | Poor | Rapid hydrolysis to Benzoic Acid derivative; Potential elimination to Alkene (Isopropenyl). |
| Weak Acid (pH 4-6) | High | Kinetically stable. Preferred pH for short-term liquid handling. |
| Oxidative Stress | Moderate | Benzylic position is susceptible to oxidation. |
Mechanistic Insight: The "Acid Dilemma"
-
Nitrile Hydrolysis: Under strong acidic conditions (e.g., 1M HCl), the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. This yields the Amide Impurity first, which then hydrolyzes to the Acid Impurity .
-
Tertiary Amine Elimination: The "2-aminopropan-2-yl" group is a cumylamine derivative. While the HCl salt (
) is stable, heating in acid can facilitate the loss of ammonia (deamination) via a carbocation intermediate, leading to the Alkene Impurity (4-(prop-1-en-2-yl)benzonitrile). This is an elimination pathway.
Troubleshooting & FAQs
Q1: "I observed a new impurity peak at RRT ~0.85 after stirring in 1N HCl for 24 hours. What is it?"
Diagnosis: This is likely the Amide Impurity (4-(2-aminopropan-2-yl)benzamide).
-
Mechanism:
. -
Solution: Limit exposure to strong acids at room temperature to < 4 hours. Process at lower temperatures (
) if acidic workup is necessary.
Q2: "My HPLC chromatogram shows a late-eluting, hydrophobic impurity (RRT ~1.5) after heating the reaction mixture."
Diagnosis: This is the Alkene Impurity (4-(prop-1-en-2-yl)benzonitrile), also known as the Des-amino impurity.
-
Cause: Acid-catalyzed thermal elimination (Deamination).
-
Mechanism: The tertiary C-N bond cleaves to form a stable tertiary benzylic carbocation, which then eliminates a proton to form the double bond.
-
Solution: Avoid heating the acidic solution above
.
Q3: "The main peak is tailing significantly in my HPLC method."
Diagnosis: Silanol interaction with the amine.
-
Cause: The tertiary amine is basic. If the mobile phase pH is too close to neutral, the amine interacts with residual silanols on the column stationary phase.
-
Solution: Lower the mobile phase pH to
using TFA or Phosphate buffer to ensure the amine is fully protonated and repelled by the stationary phase.
Technical Protocols
Protocol A: Stress Testing (For Method Validation)
Use this protocol to generate reference impurity markers for method development.
-
Acid Hydrolysis (Target: Amide/Acid):
-
Dissolve 10 mg of compound in 5 mL of 1.0 N HCl .
-
Heat at 60°C for 4 hours.
-
Expected Result: Decrease in API; appearance of Amide (intermediate) and Benzoic Acid (final) peaks.
-
-
Thermal Elimination (Target: Alkene):
-
Dissolve 10 mg in 5 mL of 6 N HCl .
-
Reflux for 2 hours.
-
Expected Result: Significant formation of the hydrophobic Alkene peak.
-
Protocol B: Recommended HPLC Method
This method is optimized to separate the polar amine from the hydrophobic alkene and neutral amide impurities.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax SB-C18), |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% |
| Detection | UV at 230 nm (Nitrile absorbance) |
| Temperature | 30°C |
Degradation Pathway Visualization
Figure 1: Primary degradation pathways of 4-(2-Aminopropan-2-yl)benzonitrile HCl under acidic stress.
References
-
Li, B., et al. (2016).[3] An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Papers.
-
Bellur, E., et al. (2025).[4] Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods. Journal of Pharmaceutical and Biomedical Analysis.
-
Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Nitriles in Acid Solution. Journal of the American Chemical Society.
-
Master Organic Chemistry. Hydrolysis of Nitriles to Carboxylic Acids.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 4. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diarylpyrimidine (DAPY) Synthesis Optimization
Topic: Troubleshooting Low Yields in Diarylpyrimidine (DAPY) Coupling Reactions Content Type: Technical Support Center Guide Persona: Senior Application Scientist
Welcome to the Advanced Synthesis Support Module. I am Dr. Aris Thorne, Senior Application Scientist. If you are accessing this guide, you are likely encountering stalled conversion, regioselectivity issues, or catalyst deactivation during the synthesis of NNRTIs like Etravirine, Rilpivirine, or novel DAPY analogs.
Diarylpyrimidines are "molecular butterflies"—their flexibility is their biological asset but their synthetic liability. The coupling of the aniline or phenol "wings" to the central pyrimidine core is rarely a standard textbook reaction. It requires navigating a narrow channel between steric hindrance and catalyst poisoning.
This guide abandons generic advice. We will treat your reaction as a system of competing rates, diagnosing failures through specific observable phenomena.
Part 1: The Diagnostic Logic (Decision Tree)
Before altering variables, identify the failure mode.[1] Use this logic flow to categorize your yield loss.
Figure 1: Diagnostic decision tree for isolating the root cause of low yields in pyrimidine couplings.
Part 2: The Chemical Engine (Mechanism & Causality)
The Core Problem: Electronic & Steric Mismatch
The 2,4-dichloropyrimidine core is electron-deficient, making it a candidate for Nucleophilic Aromatic Substitution (
Consequently, the second coupling (the "bottleneck" step) often requires Palladium catalysis (Buchwald-Hartwig).
Catalyst Failure Points
In DAPY synthesis, Palladium does not just "die"; it is murdered by specific interactions:
-
N-Chelation: The pyrimidine nitrogens can displace phosphine ligands, forming a stable, inactive Pd-N complex [1].
-
Oxidative Addition Struggle: Electron-rich pyrimidines (after the first coupling) are sluggish to undergo oxidative addition with Pd(0).
-
Hydrolysis Competition: In the presence of trace water and base (
), the chloropyrimidine hydrolyzes to a hydroxypyrimidine faster than the amine couples [2].
Figure 2: The Buchwald-Hartwig cycle highlighting specific failure modes in pyrimidine chemistry.
Part 3: Critical Parameters & Optimization
Solvents and Bases: The Solubility Matrix
Standard conditions often fail because the DAPY intermediate precipitates before reacting.
| Parameter | Recommendation | Why? |
| Solvent | 1,4-Dioxane (Thermal) or NMP (Microwave) | Dioxane balances solubility with boiling point (101°C). NMP is essential for microwave protocols to reach 130°C+ without pressure failure [3]. |
| Base | Weaker bases reduce hydrolysis risk compared to NaOtBu. Cesium ("Cesium Effect") improves solubility in dioxane [4]. | |
| Ligand | Xantphos or BINAP | Bidentate ligands prevent the formation of Pd-N (pyrimidine) inactive complexes. Monodentate ligands like |
| Water | < 50 ppm | CRITICAL. Pyrimidines are hygroscopic. Hydrolysis is the #1 yield killer. Use molecular sieves.[2] |
Part 4: Validated Protocols
Protocol A: The "Resistant Substrate" Method (Microwave )
Best for: First coupling (C4 position) or highly activated pyrimidines.
Theory: Microwave irradiation overcomes the activation energy barrier that causes thermal
-
Setup: In a 10 mL microwave vial, charge 2,4,6-trichloropyrimidine (1.0 eq) and the aniline/phenol nucleophile (1.0 eq).
-
Solvent/Base: Add NMP (concentration 0.2 M) and DIPEA (2.0 eq).
-
Execution: Seal and irradiate at 130°C for 15 minutes .
-
Workup: Pour into ice water. The product should precipitate. Filter and wash with water to remove NMP.
-
Checkpoint: If oil forms instead of solid, sonicate with minimal MeOH.
-
Protocol B: The "Catalytic Precision" Method (Buchwald-Hartwig)
Best for: Second coupling (C2 position) or deactivated cores (Etravirine synthesis).
Theory: Uses a precatalyst to ensure 1:1 Ligand:Pd ratio, preventing Pd-black formation.
-
Catalyst Prep: Do not use
+ Ligand in situ if possible. Use Xantphos-Pd-G3 or /BINAP (1:1.2 ratio). -
Loading: 2-5 mol% Pd.
-
Conditions:
-
Solvent: Anhydrous 1,4-Dioxane (degassed with Ar for 20 mins).
-
Base:
(2.0 eq), dried in an oven at 120°C prior to use.
-
-
Execution: Heat to 100°C for 12-16 hours.
-
Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and reheat.
Part 5: FAQ - Troubleshooting Specific Symptoms
Q1: My reaction turns black within 10 minutes, and yield is <10%. A: This is "Pd-Black" precipitation. Your phosphine ligand is likely oxidizing due to trace air, or the ligand is too labile (falling off).
-
Fix: Switch to a precatalyst (e.g., Xantphos-Pd-G3) which is air-stable until activation. Ensure rigorous degassing (sparging) of the solvent, not just the headspace.
Q2: I see the product mass by LCMS, but I cannot isolate it from the starting material (SM). A: DAPYs often co-crystallize with their precursors due to pi-stacking.
-
Fix: Do not rely on crystallization alone. Use column chromatography with a gradient of DCM:MeOH (99:1 to 95:5). If SM persists, perform a "scavenger hunt": add a resin-bound amine (to remove unreacted chloropyrimidine) or an electrophilic resin (to remove unreacted aniline) before filtering.
Q3: I am getting a mixture of C2 and C4 isomers. A: This is a regioselectivity failure.
- . C2 is sterically less hindered but less electrophilic.
-
Fix: Lower the temperature.[2][7] At 0°C to RT, C4 substitution is kinetically favored. High temperatures (>80°C) erode this selectivity. If using Pd-catalysis, bulky ligands (e.g., tBuXPhos) can force the reaction to the less hindered position, though electronic bias usually dominates [6].
Q4: My chloropyrimidine starting material is disappearing, but Product is not forming. Mass spec shows M-Cl+OH. A: You have hydrolysis.
-
Fix: Your system is wet. The base (
) is acting as a hydroxide shuttle. Dry your solvent over 4Å molecular sieves for 24h. Switch to an organic base like DBU if the substrate tolerates it, as it introduces no water.
References
-
Mechanistic Insight into C-N Coupling: Paul, F., et al. "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. Link
-
Hydrolysis Competition: BenchChem Technical Support. "Troubleshooting unexpected side reactions in pyrimidine synthesis." BenchChem.[2][8] Link
-
Microwave Optimization for Etravirine: Feng, Y., et al. "Development of a practical synthesis of etravirine via a microwave-promoted amination."[6][9] Chemistry Central Journal, 2018. Link
-
Cesium Effect in Coupling: Organic Chemistry Portal. "Buchwald-Hartwig Amination."[1][2][7][10] Link
-
Ligand Selection for Heterocycles: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Link
-
Regioselectivity in Dichloropyrimidines: Luo, Z., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006. Link
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of a practical synthesis of - ProQuest [proquest.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Validation & Comparative
A Comparative Analysis of the Potency of Rilpivirine and Etravirine Intermediates: A Guide for Researchers
In the landscape of antiretroviral drug development, the second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) Rilpivirine and Etravirine stand out for their efficacy against HIV-1, including strains resistant to first-generation drugs.[1][2] Their diarylpyrimidine (DAPY) scaffold is a testament to the power of structure-activity relationship (SAR) studies in medicinal chemistry.[2][3] For researchers and drug development professionals, understanding the properties of not just the final active pharmaceutical ingredients (APIs), but also their key synthetic intermediates, is crucial for process optimization and the discovery of novel analogues.
This guide provides an in-depth comparison of the key intermediates of Rilpivirine and Etravirine. While direct comparative potency data for these specific precursors is not extensively available in peer-reviewed literature, this document will leverage established SAR principles for the DAPY class to infer their likely biological activity. We will delve into their synthesis, structural differences, and the experimental protocols required to evaluate their potential as HIV-1 reverse transcriptase inhibitors.
The Diarylpyrimidine Core: A Foundation for Potency
Rilpivirine and Etravirine share a common diarylpyrimidine core, which is essential for their mechanism of action. They bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.[2] The flexibility of the DAPY scaffold allows these drugs to adapt to mutations in the binding pocket, a key advantage over earlier NNRTIs.[2]
The potency of DAPY derivatives is highly dependent on the substituents on the pyrimidine ring and the two aryl rings. SAR studies have established that specific functionalities at these positions are critical for maintaining high affinity for the reverse transcriptase enzyme and for activity against resistant strains.[3][4]
Key Intermediates in Rilpivirine and Etravirine Synthesis
The synthesis of Rilpivirine and Etravirine involves the coupling of key intermediates that form the final DAPY structure. Understanding the structure of these intermediates allows us to make educated inferences about their potential potency.
Rilpivirine Intermediates
The synthesis of Rilpivirine typically involves the coupling of two key intermediates:
-
Intermediate R1: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride [5]
-
Intermediate R2: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile [5]
Etravirine Intermediate
A key intermediate in the synthesis of Etravirine is:
-
Intermediate E1: 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile [6]
This intermediate is then typically reacted with ammonia to yield Etravirine.[7]
Comparative Potency: An SAR-Based Inference
As previously stated, direct experimental data on the antiviral potency of these specific intermediates is scarce. However, we can infer their likely activity based on extensive SAR studies of the DAPY class.[2][4]
| Intermediate | Structure | Inferred Potency | Rationale |
| R1: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride | A single aniline ring with a cyanoethenyl group. | Very Low to Negligible | This intermediate lacks the central pyrimidine core and the second aryl ring, which are essential for binding to the HIV-1 reverse transcriptase allosteric pocket. It is unlikely to exhibit significant anti-HIV activity on its own. |
| R2: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | A pyrimidine ring linked to a cyanophenyl group. | Low | While possessing the pyrimidine core and one of the aryl rings, it lacks the second "wing" of the DAPY structure. This second aryl group is crucial for establishing the necessary hydrophobic and van der Waals interactions within the binding pocket for potent inhibition.[2] |
| E1: 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile | A complete DAPY scaffold, but with a chloro group at the 6-position of the pyrimidine ring instead of an amino group. | Potentially Moderate to High | This intermediate contains the full diarylpyrimidine structure. However, the 6-amino group in the final Etravirine molecule is known to form a critical hydrogen bond with the main chain carbonyl of lysine 101 in the reverse transcriptase.[4] The presence of a chloro group instead would preclude this specific interaction, likely resulting in lower, but still potentially significant, potency compared to Etravirine. |
Experimental Protocols for Potency Determination
To empirically determine the potency of these intermediates, the following experimental protocols are recommended.
HIV-1 Reverse Transcriptase (RT) Activity Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test intermediates in dimethyl sulfoxide (DMSO) to create stock solutions. Perform serial dilutions in an appropriate buffer to achieve a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, combine a poly(A) template and an oligo(dT) primer, along with a mixture of deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP and biotin-dUTP).[1]
-
Enzyme and Inhibitor Addition: Add the diluted test compounds to the respective wells. Then, add a standardized amount of recombinant HIV-1 reverse transcriptase to initiate the reaction. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.
-
Detection: The newly synthesized DNA, labeled with biotin, is captured on a streptavidin-coated plate. The incorporated digoxigenin is then detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). Addition of a chromogenic substrate (e.g., TMB) will produce a colorimetric signal that is proportional to the amount of DNA synthesized.[1]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the 50% inhibitory concentration (IC50) by plotting the percent inhibition against the compound concentration.
Cell-Based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant assessment of antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line, such as TZM-bl cells which express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene, into a 96-well plate and incubate overnight.[8]
-
Compound Addition: Add serial dilutions of the test intermediates to the cells.
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1.
-
Incubation: Incubate the infected cells for 48-72 hours to allow for viral replication.[9]
-
Quantification of Viral Replication:
-
Luciferase Assay: If using TZM-bl cells, lyse the cells and measure the luciferase activity, which is proportional to the level of HIV-1 Tat protein expression and, therefore, viral replication.[8]
-
p24 Antigen ELISA: Alternatively, collect the cell culture supernatant and quantify the amount of the HIV-1 p24 capsid protein using a commercial ELISA kit. The amount of p24 is a direct measure of the production of new virus particles.[8]
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percent inhibition against the compound concentration.
Conclusion
References
-
Zhang, T., Yang, J., Zhou, Z., Fu, Z., Cherukupalli, S., Kang, D., Liu, X., De Clercq, E., & Pannecouque, C. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]
-
Kudalkar, S. N., Beloor, J., Chan, A. H., Götte, M., & Anderson, K. S. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835229. [Link]
-
Suleiman, M., Hasan, A. H., Murugesan, S., Amran, S. I., & Jamalis, J. (2023). Advances in the Synthesis of Diarylpyrimidine as Potent Non-nucleoside Reverse Transcriptase Inhibitors: Biological Activities, Molecular Docking Studies and Structure-activity Relationship: A Critical Review. Current Organic Chemistry, 27(8), 661-691. [Link]
-
Zhan, P., Liu, X., & De Clercq, E. (2017). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. ACS Medicinal Chemistry Letters, 8(11), 1168–1173. [Link]
-
Feng, Y., Kang, D., Zhan, P., De Clercq, E., & Liu, X. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]
-
Montefiori, D. C. (2007). Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines. [Link]
Sources
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- 3. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 4. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hiv.lanl.gov [hiv.lanl.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Aminopropan-2-yl)benzonitrile Hydrochloride
This document provides essential, field-proven guidance for the safe and compliant disposal of 4-(2-Aminopropan-2-yl)benzonitrile hydrochloride. As a substituted aromatic nitrile, this compound requires careful handling due to its potential toxicity and irritant properties. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe laboratory practice.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for 4-(2-Aminopropan-2-yl)benzonitrile hydrochloride is not extensively published, data from structurally similar aminobenzonitriles provides a strong basis for a conservative and cautious approach.
1.1 Toxicological Profile
Analogous compounds, such as other aminobenzonitriles, are classified as hazardous.[1][2][3] The primary risks associated with this class of chemicals include:
-
Acute Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] The nitrile functional group (-C≡N) is a key structural alert for potential toxicity.
-
Irritation: Causes serious skin and eye irritation.[1][2][3][4][5] Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Effects: May cause respiratory tract irritation upon inhalation of dust or aerosols.[2][3][4][5]
1.2 Essential Personal Protective Equipment (PPE)
Given the toxicological profile, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted while wearing the following:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a risk of splashing or dust generation, a face shield should be worn in conjunction with safety goggles.
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to inspect them for any signs of degradation or puncture before use.[6] For significant handling, consider double-gloving.
-
Protective Clothing: A flame-resistant laboratory coat should be worn at all times and must be fully buttoned.[7]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[8][9]
Table 1: Chemical and Physical Properties Summary
| Property | Value | Source |
|---|---|---|
| Chemical Name | 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride | N/A |
| Synonyms | (S)-4-(1-aminopropan-2-yl)benzonitrile hydrochloride | |
| CAS Number | 2503209-35-4 | [10] |
| Molecular Formula | C₁₀H₁₃ClN₂ | |
| Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritation | [1][2][3][4][5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Reducing agents |[4][8][11] |
Standard Operating Procedure for Disposal
The universally accepted and mandated method for disposing of this compound is through a licensed hazardous waste management service.[2][5][12][13] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer. [5]
2.1 Step 1: Waste Segregation and Containment
The principle of waste segregation is to prevent unintended chemical reactions and to ensure proper treatment.
-
Designate a Waste Container: Use a dedicated, chemically compatible, and sealable container for all 4-(2-Aminopropan-2-yl)benzonitrile hydrochloride waste. The container must be in good condition, with no cracks or leaks.
-
Isolate the Waste: Do not mix this waste with other streams, such as halogenated or non-halogenated solvents, unless specifically permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "4-(2-Aminopropan-2-yl)benzonitrile hydrochloride"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
2.2 Step 2: Managing Contaminated Materials
Any item that comes into direct contact with the compound is considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: Used gloves, weigh boats, and contaminated paper towels should be collected in a sealed bag or a designated solid hazardous waste container.[6]
-
Glassware: Glassware should be decontaminated before being washed. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The rinsate must be collected and disposed of as hazardous liquid waste. Never discard the rinsate down the drain.
-
"Empty" Containers: The original product container is not truly empty and will contain residual amounts of the chemical. It must be managed as hazardous waste.[14] Do not rinse it unless the rinsate is collected for disposal. Seal the container and place it in the designated waste accumulation area.
2.3 Step 3: Storage and Final Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[12] Provide them with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and hazard information.
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a legal requirement and crucial for regulatory compliance.[12]
Spill and Emergency Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.
3.1 Spill Cleanup
For small spills of the solid compound:
-
Ensure Safety: Alert others in the area and ensure the spill area is under negative pressure (i.e., inside a chemical fume hood). Wear all required PPE.
-
Containment: Prevent the spread of dust. Do not use a dry brush or create aerosols.
-
Cleanup: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3][5]
-
Collection: Carefully sweep or scoop the mixture into a designated hazardous waste container.[2][11]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.
3.2 Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[2][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of 4-(2-Aminopropan-2-yl)benzonitrile hydrochloride waste streams.
Caption: Disposal workflow for 4-(2-Aminopropan-2-yl)benzonitrile HCl.
References
- How to Dispose of Nitrile Gloves? - Earth Safe PPE. (2025, November 7). Earth Safe PPE.
- 4-(1-Aminoethyl)
- 2-Amino-4-methylbenzonitrile Safety Data Sheet. (2024, December 16). TCI Chemicals.
- 2-Aminobenzonitrile Safety Data Sheet. (2012, February 21). Thermo Fisher Scientific.
- 4-Amino-2-(trifluoromethyl)benzonitrile Safety Data Sheet. (2009, February 12). Thermo Fisher Scientific.
- 3-Aminopropanenitrile Safety Data Sheet. (2012, October 12). Fisher Scientific.
- 4-[(2S)-1-aminopropan-2-yl]benzonitrile hydrochloride. MilliporeSigma.
- A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. (2025, December). Benchchem.
- 4-Aminobenzonitrile Safety D
- Anthranilonitrile Safety Data Sheet. (2012, February 21). Thermo Fisher Scientific.
- 4-Aminobenzonitrile Safety Data Sheet. (2010, November 16). Fisher Scientific.
- Benzonitrile Safety Data Sheet. (2015, December 1). Millipore Sigma.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- 2-(2-Aminopropan-2-yl)
- 4-Aminobenzonitrile Safety D
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. earthsafeppe.com [earthsafeppe.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. 1314713-41-1|2-(2-Aminopropan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. vigon.com [vigon.com]
Personal protective equipment for handling 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride
Executive Safety Strategy: The "Zero-Exposure" Mandate
As researchers, we often underestimate intermediate salts like 4-(2-Aminopropan-2-yl)benzonitrile hydrochloride (CAS: 2374976-89-1 for (S)-isomer ref; generic structure analysis applied). While the hydrochloride salt form reduces volatility compared to its free base, it introduces a critical dust inhalation hazard and increases water solubility, facilitating rapid systemic absorption across mucous membranes.
This guide moves beyond generic "wear gloves" advice. It treats this compound as a functionalized aromatic nitrile , requiring protocols that mitigate two distinct risks:
-
Acute Toxicity (Nitrile/Amine): Potential for metabolic release of cyanide ions (though slower in aromatics) and adrenergic activity from the cumylamine-like structure.
-
Irritation/Corrosion: The hydrochloride moiety generates acidic species upon contact with moisture (sweat/tears), leading to immediate irritation.
Hazard Architecture & Risk Assessment
Before selecting PPE, we must understand why the hazard exists.
| Hazard Class | GHS Classification (Estimated*) | Mechanism of Action |
| Acute Toxicity | Category 3/4 (Oral & Inhalation) | Nitrile Group: Metabolic activation can inhibit cytochrome c oxidase. Amine Moiety: CNS stimulation or depression depending on dose. |
| Skin/Eye Irritation | Category 2 (Irritant) | HCl Salt: Hydrolysis on moist skin forms hydrochloric acid micro-environments, causing contact dermatitis and severe eye stinging. |
| Physical Hazard | Hygroscopic Solid | Absorbs atmospheric moisture, becoming sticky and difficult to handle, increasing spill risk during weighing. |
*Based on structure-activity relationships (SAR) with 4-aminobenzonitrile and similar benzylamine salts [1, 2].
The PPE Firewall: Specifications & Logic
This section details the required barrier systems. Do not deviate from these specifications without a documented risk assessment.
A. Hand Protection (The Double-Glove Protocol)
Why? Aromatic nitriles can permeate standard latex rapidly. The hydrochloride salt is solid, but once dissolved in organic solvents (DMSO, Methanol), permeation rates skyrocket.
-
Inner Glove: Nitrile (Disposable), 4 mil (0.10 mm) minimum.
-
Function: Tactile sensitivity; sacrificial layer against incidental dust.
-
-
Outer Glove: Nitrile (Extended Cuff) or Neoprene, 8 mil (0.20 mm) minimum.
-
Function: Mechanical strength; primary chemical barrier.
-
Protocol: Inspect for pinholes by "air inflation" before donning. Change immediately if splashed.
-
-
Solvent Warning: If handling solutions in Dichloromethane (DCM) , you MUST use PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves. Nitrile provides <5 minutes protection against DCM-solvated nitriles.
B. Respiratory Protection
Why? The primary vector for this salt is inhalation of fine particulates during weighing.
-
Primary Engineering Control: All open handling MUST occur inside a certified Chemical Fume Hood or Powder Weighing Station .
-
PPE Backup (If Hood is Compromised/Unavailable):
-
Minimum: N95 / FFP3 disposable respirator (particulate only).
-
Recommended: Half-mask respirator with P100/HEPA cartridges .
-
Note: If the free base is generated (pH > 9), add an Organic Vapor (OV) cartridge to the P100.
-
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because the dust can bypass side shields and react with eye moisture.
-
Body: Lab coat (cotton/poly blend) buttoned to the neck.
-
High-Risk Ops: Wear a Tyvek® apron or sleeve covers during scale-up (>10g) to prevent dust accumulation on fabric cuffs.
-
Operational Protocol: From Storage to Solution
This workflow is designed to minimize dust generation and preventing cross-contamination.
Step 1: Storage & Retrieval
-
Condition: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen). The compound is hygroscopic [3].
-
Equilibration: Allow the closed container to reach room temperature before opening.
-
Causality: Opening a cold bottle condenses atmospheric water inside, degrading the salt into a sticky gum that is dangerous to chip out.
-
Step 2: The Weighing Procedure (Critical Control Point)
-
Setup: Place a disposable antistatic weighing boat and a pre-wetted paper towel (solvent trap) inside the fume hood.
-
Transfer: Use a stainless steel spatula. Do not pour from the bottle.
-
Dust Control: If the powder is fluffy/electrostatic, use an antistatic gun or ionizing bar to neutralize charge before transfer.
-
Closure: Clean the bottle threads with a dry Kimwipe before recapping to prevent salt crust formation (which compromises the seal).
Step 3: Solubilization
-
Solvent Choice: DMSO or Methanol are preferred.
-
Technique: Add solvent to the solid. Do not add solid to a stirring vortex of solvent (creates aerosol).
-
Exotherm: Dissolution of HCl salts can be mildly exothermic. Cool if scaling up (>50g).
Waste Disposal & Decontamination
Do not treat this as general organic waste.
| Waste Stream | Protocol |
| Solid Waste | Collect in a dedicated container labeled "Toxic Solid - Nitrile Derivative" . |
| Liquid Waste | Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used. Ensure pH is neutral; amines can react with acidic waste streams. |
| Spill Cleanup | 1. Cover with vermiculite or absorbent pads.2. Dampen slightly with water to prevent dust.3. Scoop into a hazardous waste bag.4. Wash surface with 10% Bleach (oxidizes residual nitrile/amine) followed by water. |
Visual Workflow (DOT Diagram)
The following diagram illustrates the logical flow of handling to ensure "Zero-Exposure."
Caption: Operational workflow for handling 4-(2-Aminopropan-2-yl)benzonitrile hydrochloride, emphasizing moisture control and containment.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Aminobenzonitrile. Accessed Feb 25, 2026.
-
TCI Chemicals. Safety Data Sheet: 2-Amino-4-methylbenzonitrile (Structural Analog). Accessed Feb 25, 2026.
-
Fisher Scientific. Safety Data Sheet: Benzonitrile Derivatives Handling. Accessed Feb 25, 2026.
-
PubChem. Compound Summary: 4-(2-Aminopropan-2-yl)benzonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
